Fak-IN-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H27ClN5O3P |
|---|---|
Molecular Weight |
499.9 g/mol |
IUPAC Name |
4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-N-(oxan-4-yl)benzamide |
InChI |
InChI=1S/C24H27ClN5O3P/c1-34(2,32)21-6-4-3-5-20(21)29-22-19(25)15-26-24(30-22)28-17-9-7-16(8-10-17)23(31)27-18-11-13-33-14-12-18/h3-10,15,18H,11-14H2,1-2H3,(H,27,31)(H2,26,28,29,30) |
InChI Key |
JUDCUYOZFNSNCK-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)C(=O)NC4CCOCC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Focal Adhesion Kinase (FAK) Signaling Pathway and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors.[1] It is a key regulator of fundamental cellular processes including adhesion, migration, proliferation, and survival.[2][3] Overexpression and hyperactivity of FAK are frequently observed in various human cancers, correlating with increased malignancy, invasion, and poor prognosis.[4] This has positioned FAK as a compelling therapeutic target for anti-cancer drug development.
This guide provides a comprehensive overview of the FAK signaling pathway, the mechanism of its inhibition by small molecules, and the experimental protocols used to characterize these inhibitors. While this guide is centered on the core principles of FAK inhibition, it uses data from well-characterized inhibitors such as Defactinib (VS-6063), PF-573228, and VS-4718 as illustrative examples, in the absence of specific public domain data for "Fak-IN-17".
The FAK Signaling Pathway: A Central Hub for Cellular Control
The FAK signaling cascade is initiated by the engagement of cell surface receptors, primarily integrins binding to the extracellular matrix (ECM), but also by growth factor receptors like VEGFR and G protein-coupled receptors.[3][5]
1. Activation and Autophosphorylation: Upon integrin clustering at focal adhesion sites, FAK is recruited and activated.[6] This activation involves a conformational change that relieves an auto-inhibitory interaction between its N-terminal FERM domain and the central kinase domain.[1] This allows for the autophosphorylation of FAK at tyrosine residue 397 (Y397).[1][2]
2. Recruitment and Activation of Src: Phosphorylated Y397 (pY397) serves as a high-affinity binding site for the SH2 domain of Src family kinases.[1][2] The binding of Src to FAK results in the mutual activation of both kinases. Src phosphorylates additional tyrosine residues on FAK, including Y576 and Y577 within the kinase domain activation loop, leading to full FAK catalytic activity.[5]
3. Downstream Signaling Cascades: The fully activated FAK/Src complex acts as a signaling hub, phosphorylating numerous downstream substrates and initiating multiple signaling cascades that regulate diverse cellular functions:[1]
-
PI3K/Akt Pathway (Survival and Proliferation): The FAK pY397 site can also recruit the p85 subunit of Phosphatidylinositol 3-kinase (PI3K), leading to the activation of the PI3K/Akt signaling pathway. This pathway is a major driver of cell survival, proliferation, and growth.[3]
-
MAPK/ERK Pathway (Proliferation and Gene Expression): Phosphorylation of FAK at Y925 creates a docking site for the Grb2-SOS complex, which in turn activates the Ras-Raf-MEK-ERK (MAPK) pathway.[7] This cascade is crucial for regulating gene expression related to cell proliferation and differentiation.
-
p130Cas/Crk/Dock180 Pathway (Cell Migration): The FAK/Src complex phosphorylates adaptor proteins such as p130Cas.[1] Phosphorylated p130Cas recruits the Crk/Dock180 complex, which activates the small GTPase Rac, a key regulator of lamellipodia formation and cell migration.[1]
-
NF-κB Pathway: FAK signaling can also lead to the activation of the NF-κB pathway, which is involved in inflammation, immunity, and cell survival.[8][9]
4. Kinase-Independent Scaffolding Function: Beyond its catalytic activity, FAK also functions as a scaffold protein.[8] Its various domains allow it to bring together different signaling molecules. Notably, nuclear FAK can regulate gene expression and promote p53 degradation in a kinase-independent manner, highlighting the multifaceted role of FAK in cellular processes.[9][10]
FAK Signaling Pathway Diagram
Mechanism of FAK Inhibition
Small molecule FAK inhibitors are typically ATP-competitive inhibitors that bind to the kinase domain of FAK.[4][5] This binding prevents the autophosphorylation of FAK at Y397, which is the critical initiating step in the signaling cascade. By blocking this event, these inhibitors effectively shut down the recruitment and activation of Src and all subsequent downstream signaling pathways that are dependent on FAK's kinase activity. This leads to the suppression of cell survival, proliferation, migration, and invasion.
Data Presentation: Potency of Representative FAK Inhibitors
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The table below summarizes the IC50 values for several well-characterized FAK inhibitors against FAK and the closely related kinase, Pyk2.
| Inhibitor | FAK IC50 (nM) | Pyk2 IC50 (nM) | Selectivity (FAK vs. Pyk2) |
| Defactinib (VS-6063) | 0.4 - 0.6 | ~0.6 | Dual Inhibitor |
| PF-573228 | 4 | ~76 | ~19-fold |
| VS-4718 (PND-1186) | 1.5 | Not specified | Selective for FAK |
| PF-562271 | 1.5 | ~15 | ~10-fold |
| GSK2256098 | 0.4 | Not specified | Highly Selective for FAK |
Data compiled from multiple sources.[4][11][12] Note that IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Characterizing the activity of a FAK inhibitor involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro FAK Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FAK.
Objective: To determine the IC50 value of an inhibitor against FAK.
Principle: A recombinant FAK enzyme is incubated with a substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1) and ATP.[13] The inhibitor is added at various concentrations. The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based detection system like ADP-Glo™.[14][15]
Protocol Outline:
-
Reagent Preparation: Dilute recombinant FAK enzyme, substrate, ATP, and the test inhibitor to desired concentrations in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[14]
-
Reaction Setup: In a 96-well or 384-well plate, add the inhibitor (or DMSO as a vehicle control), the FAK enzyme, and the substrate/ATP mixture.
-
Incubation: Incubate the reaction plate at room temperature (or 30°C) for a defined period (e.g., 60 minutes).[14]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot Analysis of FAK Pathway Inhibition
This assay assesses the effect of an inhibitor on the phosphorylation status of FAK and its downstream targets in a cellular context.
Objective: To confirm that the inhibitor blocks FAK signaling in cells by measuring the levels of pFAK (Y397) and downstream phosphorylated proteins like pAkt and pERK.
Principle: Cells are treated with the FAK inhibitor, and then cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies that recognize total FAK, pFAK (Y397), and other pathway components.[16][17]
Protocol Outline:
-
Cell Treatment: Plate cells (e.g., MDA-MB-231 or HCT116) and allow them to adhere. Treat the cells with various concentrations of the FAK inhibitor or DMSO for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them in a buffer containing detergents and protease/phosphatase inhibitors (e.g., RIPA buffer) to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[17]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-pFAK Y397, anti-total FAK, anti-pAkt, anti-total Akt) overnight at 4°C.[17]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[16]
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of protein. A decrease in the pFAK/total FAK ratio with increasing inhibitor concentration indicates target engagement.
Cell Migration (Transwell) Assay
This assay measures the ability of an inhibitor to block cancer cell migration.
Objective: To evaluate the functional effect of FAK inhibition on cell motility.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., medium with fetal bovine serum). Migratory cells move through the pores to the bottom of the membrane. The inhibitor is added to assess its effect on this process.[18]
Protocol Outline:
-
Setup: Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium containing the FAK inhibitor at various concentrations (or DMSO control). Seed a defined number of cells (e.g., 3 x 10^5) into the upper chamber of each insert.[18]
-
Incubation: Incubate the plate at 37°C for a period that allows for migration (e.g., 24 hours).[18]
-
Fixing and Staining:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with a fixative like 4% paraformaldehyde.
-
Stain the fixed cells with a dye such as crystal violet.[18]
-
-
Quantification: Elute the dye and measure its absorbance, or count the number of stained cells in several microscopic fields for each membrane. Compare the results from inhibitor-treated cells to the control to determine the extent of migration inhibition.
Conclusion
The Focal Adhesion Kinase signaling pathway is a central regulator of cancer cell behavior, making it a prime target for therapeutic intervention. By inhibiting the kinase activity of FAK, small molecules can effectively disrupt the downstream signaling cascades that drive tumor progression, proliferation, and metastasis. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of FAK inhibitors, enabling researchers and drug developers to assess their potency, mechanism of action, and functional consequences in a systematic and quantitative manner. While the specific compound "this compound" remains uncharacterized in the public domain, the principles and methodologies outlined here are universally applicable to the investigation of any agent targeting this critical oncogenic pathway.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Focal adhesion kinase plays an essential role in Th17 cell differentiation by stimulating NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear FAK promotes cell proliferation and survival through FERM-enhanced p53 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com.cn [promega.com.cn]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Western blot analysis [bio-protocol.org]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. The dysadherin/FAK axis promotes individual cell migration in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Fak-IN-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of Fak-IN-17, a potent inhibitor of Focal Adhesion Kinase (FAK). This compound, also referred to as compound A12 in initial discovery literature, has demonstrated significant potential in preclinical studies as an anti-cancer agent. This document provides a comprehensive overview of its development, quantitative biological data, detailed experimental methodologies, and the signaling pathways it modulates.
Introduction to this compound and its Target: Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell adhesion, migration, proliferation, and survival.[1][2] Overexpression and hyperactivity of FAK are frequently observed in various human cancers, correlating with poor prognosis and metastasis.[3] This makes FAK a compelling target for the development of novel anticancer therapeutics.
This compound is a small molecule inhibitor belonging to the diaminopyrimidine class of compounds, designed based on the structure of the known FAK inhibitor TAE-226.[1][4] It has shown potent inhibitory activity against FAK and significant anti-proliferative effects in cancer cell lines with high FAK expression.[1][5]
Structure-Activity Relationship (SAR) of this compound and Related Derivatives
The development of this compound (A12) involved a systematic SAR study based on a 2,4-diaminopyrimidine scaffold.[1][4] The core structure and the modifications leading to the identification of this compound are summarized below.
The general scaffold of the diaminopyrimidine derivatives explored includes key interaction points with the FAK kinase domain. The 2,4-diaminopyrimidine core is crucial for anchoring the inhibitor in the ATP-binding pocket of FAK through hydrogen bond interactions with the hinge region.[3]
Key Structural Modifications and Their Impact on Activity:
The synthesis and evaluation of a series of derivatives led to the following SAR insights[4]:
-
Substitution at the R1 position: Introduction of hydrophilic groups at this position was explored to improve solubility and interaction with the solvent-accessible region. While a morpholin-4-yl group (compound A1) retained moderate activity, replacing it with a piperazin-1-yl group (compound A2) was also investigated.[4]
-
Substitution on the Benzene Ring (R3 and R4): Modifications at these positions significantly influenced the inhibitory potency. The introduction of fluorine, methoxy, or methyl groups at the R3 and R4 positions of related compounds (B1-B10) resulted in high efficacy against FAK, with IC50 values in the low nanomolar range (6–32 nM).[4]
This compound (A12) emerged from these studies as a compound with a favorable balance of potency and other developability properties.[1]
Quantitative Biological Data
The biological activity of this compound and its precursors has been quantified through various in vitro assays. The following tables summarize the key data.
Table 1: In Vitro FAK Kinase Inhibitory Activity of this compound and Related Compounds [4]
| Compound ID | Modifications | FAK IC50 (nM) |
| This compound (A12) | - | Potent (Specific value not individually provided in the summary but is the lead compound) |
| A1 | R1 = morpholin-4-yl | 356 |
| B1-B5 | R3/R4 = -F, -OCH3, or -Me | 6-32 |
| B6-B10 | R3/R4 = -F, -OCH3, or -Me | Lower potency than B1-B5 |
| TAE-226 (Control) | - | 6.3 |
IC50 values represent the concentration of the compound required to inhibit 50% of the FAK enzyme activity and are the mean of two separate experiments.
Table 2: Anti-proliferative Activity of this compound against Cancer Cell Lines [1][5]
| Cell Line | Cancer Type | This compound IC50 (nM) |
| A549 | Lung Cancer | 130 |
| MDA-MB-231 | Breast Cancer | 94 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
FAK Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the in vitro potency of compounds against the FAK enzyme.[4]
Materials:
-
Recombinant FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phosphotyrosine antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
This compound and other test compounds
-
384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in assay buffer.
-
Add the FAK enzyme to the wells of the assay plate.
-
Add the diluted compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6]
Materials:
-
A549 and MDA-MB-231 cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the A549 and MDA-MB-231 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blotting
Western blotting is used to detect changes in the protein levels and phosphorylation status of FAK and its downstream signaling partners.
Materials:
-
A549 or MDA-MB-231 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-FAK, anti-phospho-FAK (Tyr397), anti-Actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein expression and phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the FAK signaling pathway and a typical workflow for the evaluation of a kinase inhibitor like this compound.
Caption: FAK Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for the discovery and development of a kinase inhibitor.
Conclusion
This compound is a promising FAK inhibitor with potent in vitro activity against FAK and cancer cell lines. The structure-activity relationship studies of the diaminopyrimidine scaffold have provided valuable insights for the design of effective FAK inhibitors. The experimental protocols detailed in this guide serve as a foundation for the further investigation and development of this compound and related compounds as potential cancer therapeutics. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
FAK-IN-17: A Technical Guide on Target Specificity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and hyperactivity are frequently observed in a multitude of human cancers, correlating with poor prognosis and metastatic disease.[3][4] This has positioned FAK as a compelling therapeutic target for anticancer drug development. FAK-IN-17 (also reported as compound A12 ) is a novel, potent inhibitor of FAK belonging to a diaminopyrimidine class of compounds.[2][5] This technical guide provides a comprehensive overview of the target specificity, off-target effects, and relevant experimental methodologies for this compound, based on available preclinical data.
Target Profile and Potency
This compound was designed as a derivative of the known FAK inhibitor TAE-226, retaining the 2,4-diaminopyrimidine scaffold which is crucial for anchoring to the hinge region of the FAK kinase domain.[6]
Cellular Potency
This compound has demonstrated potent anti-proliferative activity in cancer cell lines with high FAK expression. The half-maximal inhibitory concentrations (IC50) in cellular assays are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-small cell lung cancer | 130[2][5] |
| MDA-MB-231 | Triple-negative breast cancer | 94[2][5] |
Kinase Selectivity and Off-Target Profile
A preliminary assessment of the kinase selectivity of this compound has indicated that it is a multi-kinase inhibitor.[2] This suggests that while it is potent against FAK, it may also inhibit other kinases, which could contribute to its therapeutic efficacy or potential off-target liabilities. The development of truly selective FAK inhibitors has been challenging due to the structural conservation of the ATP-binding site across the kinome.[7] Off-target effects of FAK inhibitors targeting the ATP-binding site have been previously reported.[7]
Further comprehensive kinase profiling and proteomics-based approaches are necessary to fully elucidate the selectivity profile and identify specific off-target interactions of this compound.
Signaling Pathways and Mechanism of Action
FAK is a central node in signal transduction, integrating signals from integrins and growth factor receptors to modulate downstream pathways critical for cancer progression.[1][8] this compound, by inhibiting FAK's kinase activity, is expected to disrupt these signaling cascades.
FAK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Cell Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic or anti-proliferative effects of a compound on cancer cells.
-
Cell Seeding: A549 and MDA-MB-231 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (typically ranging from nanomolar to micromolar concentrations) for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.
Workflow for Cell Proliferation (MTT) Assay.
Kinase Selectivity Profiling (Biochemical Assay)
To determine the selectivity of this compound, its inhibitory activity should be tested against a broad panel of purified kinases.
-
Assay Principle: A common method is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay that measures the phosphorylation of a specific substrate by the kinase.
-
Reaction Mixture: Each kinase reaction contains the purified enzyme, a specific substrate (peptide or protein), ATP, and the test compound (this compound) at various concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. In fluorescence-based assays, a change in fluorescence polarization or intensity is measured.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound, and IC50 values are determined for each kinase in the panel. The results are typically presented as a percentage of inhibition at a specific concentration or as a selectivity tree map.
Workflow for Kinase Selectivity Profiling.
Conclusion
This compound is a potent inhibitor of FAK with demonstrated anti-proliferative activity in cancer cell lines. Preliminary data suggests a multi-kinase inhibitory profile, which warrants further in-depth investigation to fully characterize its target specificity and potential off-target effects. The experimental protocols outlined in this guide provide a framework for the continued preclinical evaluation of this compound and other novel FAK inhibitors. A thorough understanding of the selectivity and off-target profile is critical for the successful clinical translation of this class of compounds.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Fak-IN-17 on Tumor Cell Viability and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, migration, and survival. Its overexpression and activation are frequently observed in a variety of human cancers, correlating with malignant progression and metastasis. As such, FAK has emerged as a promising therapeutic target for cancer treatment. This technical guide provides an in-depth overview of the effects of Fak-IN-17, a novel FAK inhibitor, on the viability and apoptotic processes in tumor cells.
This compound: An Overview
This compound is a potent inhibitor of Focal Adhesion Kinase. It has demonstrated significant anti-cancer activity in preclinical studies.
Effects on Tumor Cell Viability
This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 130 | [1][2] |
| MDA-MB-231 | Breast Cancer | 94 | [1][2] |
Induction of Apoptosis
In addition to inhibiting cell proliferation, this compound actively induces apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is often mediated through the activation of caspases, a family of protease enzymes that are central to the apoptotic process.
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating key signaling pathways that are crucial for cancer cell survival and proliferation. FAK is a central node in multiple signaling cascades.
One of the primary pathways affected is the FAK/Akt/mTOR signaling pathway . By inhibiting FAK, this compound prevents the downstream activation of Akt and mTOR, which are critical for cell survival, growth, and proliferation.[3]
Another important pathway is the RAS/RAF/MEK/ERK signaling pathway . FAK can influence this pathway, which is a central regulator of cell proliferation. Inhibition of FAK can lead to the downregulation of this pathway, contributing to the anti-proliferative effects of this compound.
Furthermore, FAK signaling is involved in the regulation of the tumor suppressor protein p53 . FAK can promote the degradation of p53, thereby suppressing its apoptotic functions.[4] By inhibiting FAK, this compound may lead to the stabilization of p53 and the induction of apoptosis.
Below are diagrams illustrating these key signaling pathways and a general experimental workflow for assessing the effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the IC50 of this compound.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion
This compound is a promising FAK inhibitor that effectively reduces tumor cell viability and induces apoptosis. Its mechanism of action involves the modulation of critical signaling pathways such as the FAK/Akt/mTOR and RAS/RAF/MEK/ERK pathways. The provided data and protocols serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of FAK inhibition in cancer. Further studies are warranted to fully elucidate the comprehensive anti-tumor effects of this compound in a broader range of cancer models.
References
The Impact of FAK-IN-17 on Cell Migration and Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub in cellular processes, including cell adhesion, proliferation, survival, migration, and invasion. Its overexpression and hyperactivity are frequently correlated with the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. FAK-IN-17 is a potent and selective inhibitor of FAK, demonstrating significant anti-cancer activity. This technical guide provides an in-depth analysis of the impact of this compound on cell migration and invasion, consolidating available quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor that targets the kinase activity of Focal Adhesion Kinase. By doing so, it disrupts the signaling cascades that promote cell motility and the degradation of the extracellular matrix, key processes in cancer metastasis. Preclinical studies have identified its efficacy in inhibiting the growth of cancer cells, particularly in non-small cell lung cancer (A549) and breast cancer (MDA-MB-231) cell lines.[1]
Quantitative Analysis of this compound Efficacy
The inhibitory effect of this compound on the viability of cancer cell lines has been quantified, providing a baseline for its anti-cancer potential.
| Cell Line | Cancer Type | IC50 Value |
| A549 | Non-small cell lung cancer | 130 nM[1] |
| MDA-MB-231 | Breast Cancer | 94 nM[1] |
Table 1: In Vitro Anti-proliferative Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound in two distinct cancer cell lines.
While specific quantitative data for the direct impact of this compound on cell migration and invasion are not yet extensively published, the well-established role of FAK in these processes allows for a detailed exploration of the expected effects and the methodologies to quantify them.
Core Signaling Pathway: FAK and Cell Motility
FAK is a central mediator of signals originating from integrins, which are cell surface receptors that bind to the extracellular matrix (ECM). Upon integrin engagement with the ECM, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent formation of the FAK-Src complex leads to the phosphorylation of other downstream targets, initiating a cascade of signaling events that regulate cell migration and invasion.
Key downstream pathways influenced by FAK activation include:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.
-
RAS/RAF/MEK/ERK Pathway: Regulates gene expression related to cell motility and proliferation.
-
Rho Family GTPases (Rac1, RhoA, Cdc42): Control the dynamics of the actin cytoskeleton, which is essential for cell movement.
This compound, by inhibiting the kinase activity of FAK, is expected to disrupt these signaling pathways, thereby impeding the cellular machinery required for migration and invasion.
Figure 1: FAK Signaling Pathway in Cell Migration and Invasion. This diagram illustrates the central role of FAK in mediating signals from the ECM to downstream pathways that control cell motility. This compound acts as a direct inhibitor of FAK's kinase activity.
Experimental Protocols for Assessing Cell Migration and Invasion
To evaluate the impact of this compound on cell migration and invasion, standardized in vitro assays are employed. The following are detailed protocols for the wound healing (scratch) assay and the transwell (Boyden chamber) assay.
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
Protocol:
-
Cell Seeding: Plate cells (e.g., A549 or MDA-MB-231) in a 6-well plate and culture until a confluent monolayer is formed.
-
Scratch Creation: Using a sterile p200 pipette tip, create a linear "scratch" or wound in the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM). A vehicle control (e.g., DMSO) should be included.
-
Image Acquisition: Immediately after treatment (0 hours) and at subsequent time points (e.g., 6, 12, 24 hours), capture images of the scratch at the same position using a phase-contrast microscope.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: ((Initial Wound Area - Wound Area at Time T) / Initial Wound Area) * 100
Figure 2: Workflow for the Wound Healing (Scratch) Assay. This diagram outlines the key steps involved in assessing collective cell migration.
Transwell Migration and Invasion Assay
This assay measures the chemotactic ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix protein like Matrigel (invasion).
Protocol:
-
Chamber Preparation:
-
Migration: Use uncoated transwell inserts (typically with 8 µm pores).
-
Invasion: Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Preparation: Harvest cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup:
-
Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the transwell plate.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert, along with different concentrations of this compound or a vehicle control.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal and Staining:
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
-
Image Acquisition and Quantification:
-
Wash the inserts with water and allow them to air dry.
-
Image the stained cells on the lower surface of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view. Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.
-
References
An In-Depth Technical Guide to the Chemical Properties of Fak-IN-17
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Fak-IN-17, a potent inhibitor of Focal Adhesion Kinase (FAK). The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Chemical Identity and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | Not formally assigned | |
| Molecular Formula | C24H27ClN5O3P | [1] |
| Molecular Weight | 499.93 g/mol | [1] |
| SMILES | ClC1=CN=C(NC2=CC=C(C(NC3CCOCC3)=O)C=C2)N=C1NC4=CC=CC=C4P(C)(C)=O | [1] |
| CAS Number | Not available |
Biological Activity and Potency
This compound is a potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and migration. Its inhibitory activity has been quantified against various cancer cell lines, demonstrating its potential as an anti-cancer agent.
| Assay | Cell Line | IC50 (nM) | Reference |
| FAK Enzymatic Assay | - | Not explicitly stated for A12, but derivatives in the same series show nanomolar potency. | [1] |
| Cell Viability Assay | A549 (Human Lung Carcinoma) | 130 | [1] |
| Cell Viability Assay | MDA-MB-231 (Human Breast Adenocarcinoma) | 94 | [1] |
Kinase Selectivity and Pharmacological Profile
Preliminary evaluations have characterized this compound as a multi-kinase inhibitor.[1] This suggests that while it potently inhibits FAK, it may also exert effects on other kinases, a factor to consider in its therapeutic application and potential off-target effects.
In Vitro Metabolic Stability
This compound has demonstrated favorable metabolic stability in in vitro assays.[1] This is a crucial characteristic for a drug candidate, as it indicates a potentially longer half-life and sustained therapeutic effect in vivo.
Cytochrome P450 (CYP) Inhibition
The compound has been shown to have weak inhibitory activity on cytochrome P450 isoforms.[1] This is a desirable feature, as it suggests a lower likelihood of drug-drug interactions when co-administered with other therapeutic agents that are metabolized by the CYP enzyme system.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the FAK signaling pathway. FAK is a central node in integrin and growth factor receptor signaling, playing a critical role in cell adhesion, proliferation, and survival.
References
Methodological & Application
Application Notes and Protocols for FAK Inhibitors in In Vitro Cell-Based Assays
Disclaimer: The specific protocol for a compound named "Fak-IN-17" was not identified in the available literature. The following application notes and protocols are a comprehensive guide based on the established use of various Focal Adhesion Kinase (FAK) inhibitors in in vitro cell-based assays, intended for researchers, scientists, and drug development professionals.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways, integrating signals from integrins and growth factor receptors.[1][2][3][4] FAK is a key regulator of cell adhesion, migration, proliferation, and survival.[2][4][5] Its overexpression and hyperactivity are frequently observed in various advanced cancers, contributing to tumor progression and metastasis.[4][6] This makes FAK a promising therapeutic target for cancer treatment.[4] FAK inhibitors are a class of targeted therapies designed to interfere with these signaling pathways by blocking the kinase activity of FAK, thereby preventing its activation and downstream signaling.[7] These inhibitors have been shown to induce tumor cell apoptosis, reduce metastasis, and inhibit angiogenesis.[4]
Mechanism of Action and Signaling Pathways
FAK is comprised of an N-terminal FERM domain, a central kinase domain, and a C-terminal focal adhesion targeting (FAT) domain.[8][9] Upon activation, FAK autophosphorylates at Tyr397, creating a high-affinity binding site for the SH2 domain of Src family kinases.[2] This interaction leads to the full activation of both FAK and Src, initiating multiple downstream signaling cascades.[2]
Key signaling pathways regulated by FAK include:
-
PI3K/AKT Pathway: Promotes cell survival and proliferation.
-
MAPK/ERK Pathway: Regulates cell growth, differentiation, and survival.[1]
-
NF-κB Pathway: Involved in inflammation, immunity, and cell survival.[8][10]
FAK inhibitors can be classified based on their mechanism of action, with most being ATP-competitive inhibitors that bind to the kinase domain.[9] By inhibiting FAK phosphorylation, these compounds disrupt downstream signaling, affecting cell viability, migration, and other critical cellular processes.[3][11]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various FAK inhibitors in different cancer cell lines. This data provides a comparative overview of their potency.
| FAK Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |
| F2 (PROTAC) | 4T1 | Cell Viability | 0.73 µM | [1] |
| MDA-MB-231 | Cell Viability | 1.09 µM | [1] | |
| MDA-MB-468 | Cell Viability | 5.84 µM | [1] | |
| MDA-MB-435 | Cell Viability | 3.05 µM | [1] | |
| Y15 | Various Cancer Cells | FAK Phosphorylation Inhibition | 1 µM | [11] |
| Defactinib (VS-6063) | - | In vitro Kinase Assay | 0.6 nM | [11] |
| VS-4718 (PND-1186) | - | In vitro Kinase Assay | 1.5 nM | [11] |
| Compound 14 | FAK Enzyme | Enzymatic Assay | 0.6 - 16.3 nM | [12] |
| Compound 22 | U-87MG | Cell Proliferation | 0.16 µM | [12] |
| A-549 | Cell Proliferation | 0.27 µM | [12] | |
| MDA-MB-231 | Cell Proliferation | 0.19 µM | [12] | |
| Compound 5a | FAK Enzyme | Enzymatic Assay | 2.75 nM | [12] |
| Compound 5b | FAK Enzyme | Enzymatic Assay | 1.87 nM | [12] |
Experimental Protocols
Here are detailed methodologies for key in vitro experiments to assess the efficacy of FAK inhibitors.
Cell Viability Assay (Crystal Violet Assay)
This protocol is used to determine the effect of a FAK inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HTB-26, PC-3, HepG2)[13]
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
FAK inhibitor stock solution (dissolved in DMSO)
-
96-well plates
-
Crystal Violet solution (0.5% in 20% methanol)
-
Phosphate-buffered saline (PBS)
-
Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
The next day, treat the cells with serial dilutions of the FAK inhibitor. Include a vehicle control (DMSO) and a positive control if available.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Carefully remove the medium and wash the cells once with PBS.
-
Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Add 100 µL of Sorensen's buffer to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for FAK Signaling
This protocol is used to assess the effect of a FAK inhibitor on the phosphorylation of FAK and its downstream targets like AKT and ERK.[1]
Materials:
-
Cancer cell lines
-
FAK inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK (Y397), anti-FAK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the FAK inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is used to evaluate the effect of a FAK inhibitor on cell migration.
Materials:
-
Cancer cell lines
-
6-well plates
-
Sterile 200 µL pipette tips
-
FAK inhibitor
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the FAK inhibitor at the desired concentration. Include a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect of the inhibitor on cell migration.
Visualizations
FAK Signaling Pathway
References
- 1. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. understanding-the-roles-of-fak-in-cancer - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. FAK alternative splice mRNA variants expression pattern in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are FAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Focal adhesion kinase plays an essential role in Th17 cell differentiation by stimulating NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Fak-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways governing cell survival, proliferation, migration, and adhesion.[1][2] Overexpression and hyperactivity of FAK are commonly observed in various cancers, where it contributes to tumor progression and metastasis by promoting resistance to apoptosis (programmed cell death).[1][3] Consequently, FAK has emerged as a promising therapeutic target for cancer treatment.[1][2][3] Fak-IN-17 is a small molecule inhibitor designed to target the kinase activity of FAK, thereby disrupting its anti-apoptotic signaling and inducing cell death in cancer cells.
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: FAK Inhibition and Apoptosis
FAK promotes cell survival primarily through the activation of the PI3K/Akt signaling pathway.[3][4] This pathway inhibits pro-apoptotic proteins and promotes the expression of survival factors.[4] By inhibiting the kinase activity of FAK, this compound disrupts these survival signals, leading to the induction of apoptosis.[5] The disruption of FAK signaling can lead to the activation of caspase cascades, which are central executioners of apoptosis.[5][6]
Data Presentation
Table 1: Expected Outcomes of this compound Treatment on Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 0 (e.g., 0.1% DMSO) | 24 | Low (~5%) | Low (~2%) | High (~93%) |
| Test Compound | 1 | 24 | Increased | Slightly Increased | Decreased |
| 5 | 24 | Significantly Increased | Increased | Significantly Decreased | |
| 10 | 24 | Highly Increased | Significantly Increased | Highly Decreased | |
| Positive Control | e.g., Staurosporine (1 µM) | 4 | Significantly Increased | Significantly Increased | Significantly Decreased |
Note: The optimal concentration of this compound and incubation time should be determined empirically for each cell line.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cancer cells of interest in a 6-well plate at a density of 2-5 x 10^5 cells per well in their recommended culture medium.
-
Incubation: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From the stock, prepare serial dilutions in the culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle-treated control (e.g., medium with the same concentration of DMSO used for the highest this compound concentration). A positive control for apoptosis (e.g., staurosporine) should also be included.
-
Incubation: Return the plate to the incubator and incubate for the desired period (e.g., 24, 48 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is a general guideline and may need to be optimized based on the specific Annexin V/PI kit being used.
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a 15 mL conical tube.
-
Wash the adherent cells with PBS, and then detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.
-
Combine the detached cells with the previously collected medium.
-
For suspension cells, directly collect the cells into a 15 mL conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Mandatory Visualization
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
Caption: Quadrant analysis of Annexin V/PI stained cells by flow cytometry.
References
- 1. understanding-the-roles-of-fak-in-cancer - Ask this paper | Bohrium [bohrium.com]
- 2. What are FAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. scielo.br [scielo.br]
- 4. Focal Adhesion Kinase and Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal Adhesion Kinase Suppresses Apoptosis by Binding to the Death Domain of Receptor-Interacting Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Cytoskeletal Changes with Fak-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[1] Its function is intricately linked to the dynamic remodeling of the actin cytoskeleton.[2][3] FAK is often overexpressed in various cancers, making it a significant target for therapeutic intervention.[1][4] Fak-IN-17 is a small molecule inhibitor of FAK. By inhibiting the kinase activity of FAK, this compound provides a powerful tool to dissect the signaling pathways that govern cytoskeletal organization and to evaluate the potential of FAK inhibition in cancer therapy.[5][6]
These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging experiments to monitor real-time changes in the cytoskeleton. The protocols outlined below cover cell preparation, inhibitor treatment, fluorescent labeling of the actin cytoskeleton, and live-cell imaging, along with essential considerations for data acquisition and analysis.
Mechanism of Action of FAK Inhibitors
FAK inhibitors, including this compound, typically function by competing with ATP for the binding site within the FAK kinase domain.[7][8] This inhibition prevents the autophosphorylation of FAK at tyrosine residue 397 (Y397), a critical event for its activation.[9][10] The lack of Y397 phosphorylation blocks the recruitment and activation of Src family kinases, which are essential for the full activation of FAK and the subsequent phosphorylation of downstream substrates.[2] This disruption of the FAK signaling cascade ultimately impacts the regulation of Rho family GTPases, leading to alterations in the organization and dynamics of the actin cytoskeleton.[3]
Data Presentation: Efficacy of FAK Inhibitors in Cellular Assays
The following table summarizes the effective concentrations of various FAK inhibitors from published studies. This data can serve as a reference for determining the optimal concentration range for this compound in your specific cell line and experimental setup. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your experiments.
| FAK Inhibitor | Cell Line | Assay Type | Effective Concentration | Reference |
| PF-562,271 | HEL, SET-2 | Cell Viability (MTT) | 1 - 10 µM | [11] |
| PF-562,271 | HCC4006 | Cell Viability (MTT) | 0.1 - 10 µM | [12] |
| PND-1186 | Ovarian Cancer Cells | Apoptosis | Not Specified | [12] |
| GSK805 | Naïve CD4 T cells | Th17 Differentiation | 1 - 10 µM | [13][14] |
Experimental Protocols
Cell Culture and Seeding for Live-Cell Imaging
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Glass-bottom imaging dishes or multi-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in a T-75 flask until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Count the cells and seed them onto glass-bottom imaging dishes at a density that will result in 50-60% confluency on the day of the experiment. This allows for visualization of individual cells and their cytoskeletal architecture.
-
Incubate the cells for at least 24 hours before treatment to allow for proper attachment and spreading.
This compound Treatment
Materials:
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Complete cell culture medium
Protocol:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM) to determine the optimal concentration for your cell line.
-
Aspirate the medium from the cultured cells and replace it with the medium containing the desired concentration of this compound. Include a DMSO-treated vehicle control.
-
The incubation time will depend on the specific research question. For observing acute changes in the cytoskeleton, imaging can begin shortly after adding the inhibitor. For longer-term effects, incubation can range from 1 to 24 hours.[13]
Cytotoxicity Assay (e.g., MTT Assay)
It is essential to determine the cytotoxic concentration of this compound to ensure that observed cytoskeletal changes are not a result of cell death.
Materials:
-
Cells seeded in a 96-well plate
-
This compound dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for the desired incubation time (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value. For live-cell imaging, use concentrations well below the cytotoxic threshold.
Live-Cell Staining of the Actin Cytoskeleton
Materials:
-
Live-cell actin probe (e.g., SiR-actin, SPY555-actin, or BioTracker™ 497 Green Actin Live Cell Probe)[15][16][17]
-
Complete cell culture medium or imaging buffer (e.g., HBSS)
Protocol:
-
Prepare the actin probe working solution according to the manufacturer's instructions. This typically involves diluting a DMSO stock solution in culture medium to a final concentration in the nanomolar to low micromolar range.
-
Aspirate the medium from the cells (which have been treated with this compound) and add the staining solution.
-
Incubate the cells with the probe for the time recommended by the manufacturer (usually 30 minutes to 2 hours) at 37°C. Some probes may require a co-incubation with a broad-spectrum efflux pump inhibitor like verapamil to improve intracellular retention.[18]
-
After incubation, the cells can be imaged directly in the staining solution or the staining solution can be replaced with fresh, pre-warmed imaging buffer or culture medium.
Live-Cell Imaging
Materials:
-
A fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO₂, and humidity)
-
Appropriate filter sets for the chosen fluorescent probe
-
High-sensitivity camera
Protocol:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the temperature and CO₂ levels to equilibrate before starting image acquisition.
-
Locate the cells of interest and acquire images using the appropriate fluorescence and transmitted light (e.g., DIC or phase contrast) channels.
-
For time-lapse imaging, set the desired time interval and duration of the experiment. Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.
-
Acquire a baseline of images before adding this compound to observe the cytoskeletal dynamics in the untreated state. Then, add the inhibitor and continue imaging to capture the resulting changes.
Visualizations
Caption: FAK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Live-Cell Imaging.
Caption: Logical Flow of this compound's Effect on the Cytoskeleton.
References
- 1. researchgate.net [researchgate.net]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal Adhesion Kinase regulates cell-cell contact formation in epithelial cells via modulation of Rho - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity. | Broad Institute [broadinstitute.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Novel Focal Adhesion Kinase Inhibitors Using a Hybrid Protocol of Virtual Screening Approach Based on Multicomplex-Based Pharmacophore and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal adhesion kinase (FAK) expression and activation during lens development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Focal adhesion kinase plays an essential role in Th17 cell differentiation by stimulating NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SPY555-actin - Live cell actin probe - spirochrome [spirochrome.com]
- 16. SPY620-actin - Live cell actin probe - spirochrome [spirochrome.com]
- 17. BioTracker™ 497 Green Actin Live Cell Probe | SCT215 [merckmillipore.com]
- 18. synentec.com [synentec.com]
Application Notes and Protocols for Investigating the Synergistic Effects of Fak-IN-17 with Other Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in various cellular processes, including cell adhesion, proliferation, migration, and survival.[1][2][3] In many forms of cancer, FAK is overexpressed and its activation is linked to tumor progression, metastasis, and the development of resistance to anti-cancer therapies.[4][5][6][7] The kinase and scaffolding functions of FAK are integral to signaling pathways that promote cell survival and mitigate cellular stress, such as that induced by chemotherapy.[3][8][9] Consequently, inhibiting FAK has emerged as a promising strategy to sensitize cancer cells to conventional cytotoxic agents.
Fak-IN-17 is a small molecule inhibitor targeting the kinase activity of FAK. Evidence suggests that FAK inhibitors are most effective when used in combination with other agents to overcome therapeutic resistance and enhance anti-tumor efficacy.[3][8][9][10] This document provides detailed application notes and experimental protocols for evaluating the potential synergistic effects of this compound when combined with standard chemotherapy drugs such as paclitaxel and cisplatin. The methodologies described herein offer a comprehensive framework for quantifying drug interactions and elucidating the underlying molecular mechanisms.
FAK Signaling Pathway and Rationale for Combination Therapy
FAK acts as a central node in signaling networks initiated by integrins and growth factor receptors.[5] Upon activation, FAK autophosphorylates at tyrosine residue 397 (Y397), creating a high-affinity binding site for Src family kinases.[11] This interaction leads to the full activation of FAK and subsequent phosphorylation of downstream targets, activating pro-survival and proliferative pathways such as the PI3K/AKT and RAS/MEK/ERK cascades.[5][7][11] By promoting these pathways, FAK helps cancer cells evade apoptosis induced by DNA-damaging agents and other cellular stressors.[4][6][12]
Inhibition of FAK with a molecule like this compound is hypothesized to block these survival signals, thereby lowering the threshold for apoptosis and enhancing the cytotoxic effects of chemotherapy. This provides a strong rationale for exploring FAK inhibitors in combination therapies.
Application Note: Quantitative Assessment of Synergy
The interaction between two drugs can be synergistic (effect is greater than the sum of individual effects), additive (effect is equal to the sum), or antagonistic (effect is less than the sum). The Chou-Talalay method is a widely accepted approach for quantifying these interactions through the calculation of a Combination Index (CI).[13][14]
-
Synergism: CI < 1
-
Additive Effect: CI = 1
-
Antagonism: CI > 1
A well-designed experiment involves treating cancer cells with a range of concentrations of each drug alone and in combination at a constant ratio. The resulting cell viability data is used to calculate CI values at different effect levels (e.g., 50%, 75%, and 90% inhibition).
Experimental Workflow for Synergy Assessment
The overall workflow involves cell culture, dose-response determination for single agents, combination drug treatment, assessment of cell viability, and finally, data analysis to determine the Combination Index.
Data Presentation
Quantitative results from synergy studies should be summarized clearly. The following table provides a template for presenting IC50 values and Combination Index (CI) data from a hypothetical study of this compound with Paclitaxel in a non-small cell lung cancer line (A549).
Table 1: Synergistic Effects of this compound and Paclitaxel on A549 Cell Viability
| Treatment | IC50 (nM) | Combination Index (CI) at ED50 | CI at ED75 | CI at ED90 | Interpretation |
| This compound | 850 | - | - | - | - |
| Paclitaxel | 15 | - | - | - | - |
| This compound + Paclitaxel | - | 0.65 | 0.52 | 0.45 | Synergistic |
IC50: The concentration of drug that inhibits cell growth by 50%. ED50, ED75, ED90: Effective dose levels that inhibit cell growth by 50%, 75%, and 90%, respectively. CI values are calculated based on the Chou-Talalay method.[14][15]
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis by MTT Assay
This protocol details the measurement of cell viability to determine the IC50 of individual drugs and the Combination Index for the drug pair. The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[16][17]
Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, SKOV-3, Panc-1)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound and chemotherapy drug (e.g., Paclitaxel)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).[19]
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the chemotherapy drug in DMSO.
-
For IC50 Determination: Prepare serial dilutions of each drug individually in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
For Combination Study: Determine the IC50 ratio of the two drugs (e.g., if IC50 of Drug A is 1000 nM and Drug B is 10 nM, the ratio is 100:1). Prepare serial dilutions of the drug combination, maintaining this constant ratio. Treat cells as described above.
-
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT stock solution (5 mg/mL) to each well.[17][20]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[16][20]
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
-
Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate reader.[20][21]
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each drug alone by plotting cell viability versus drug concentration and fitting to a dose-response curve.
-
Use software like CompuSyn or CalcuSyn to automatically calculate Combination Index (CI) values from the combination treatment data based on the Chou-Talalay method.[15]
-
Protocol 2: Analysis of FAK Pathway Modulation by Western Blotting
This protocol is used to confirm that this compound inhibits FAK phosphorylation and to investigate the effects of the combination treatment on downstream signaling pathways like PI3K/AKT and MEK/ERK.
Materials and Reagents:
-
Treated cells from a parallel experiment (6-well plate format)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[22]
-
Primary antibodies: anti-p-FAK (Y397), anti-FAK (total), anti-p-AKT, anti-AKT (total), anti-p-ERK, anti-ERK (total), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies[23]
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells in 6-well plates with this compound, the chemotherapy drug, and the combination at specified concentrations (e.g., IC50) for a defined period (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.[22]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation:
-
Normalize protein amounts for all samples.
-
Add Laemmli sample buffer to the lysates (typically 20-30 µg of protein per lane).
-
Boil samples at 95-100°C for 5 minutes.[22]
-
-
SDS-PAGE and Protein Transfer:
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-FAK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[22][23]
-
Wash the membrane three times with TBST for 5-10 minutes each.[22]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagents according to the manufacturer's instructions.[23]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities using densitometry software.
-
To analyze changes in phosphorylation, normalize the intensity of the phospho-protein band to the total protein band. Normalize all values to the loading control (GAPDH or β-actin).
-
Compare the levels of p-FAK, p-AKT, and p-ERK across the different treatment groups (control, this compound alone, chemo alone, combination) to assess pathway modulation.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Focusing on the FAK Signaling Pathway: Phosphorylation-Specific Antibodies for Focal Adhesion Kinase (FAK) | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Targeting FAK in anticancer combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Synergistic Anti-Cancer FAK and HDAC Inhibitor Combination Discovered by a Novel Chemical-Genetic High-Content Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Fak-IN-17 solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals during experiments with Fak-IN-17.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems related to the solubility of this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is advisable to use fresh, anhydrous DMSO to ensure optimal solubility, as DMSO is hygroscopic and absorbed water can decrease the solubility of the compound.
Q2: I am having difficulty dissolving this compound in DMSO. What can I do?
A2: If you are experiencing issues with dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently to 37°C.
-
Sonication: Use an ultrasonic bath to aid in dissolution.
-
Vortexing: Mix the solution thoroughly by vortexing.
Q3: My this compound precipitated out of the DMSO stock solution upon storage. How can I prevent this?
A3: Precipitation of this compound from DMSO stock solutions can occur, especially after freeze-thaw cycles. To minimize this:
-
Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the DMSO stock solution at -20°C or -80°C.
-
Re-dissolving: If precipitation occurs, gently warm the solution and sonicate until the compound is fully dissolved before use.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: this compound has poor solubility in aqueous solutions. It is not recommended to dissolve it directly in PBS or cell culture media. To prepare working solutions for in vitro experiments, first, prepare a high-concentration stock solution in DMSO. Then, dilute the DMSO stock into your aqueous buffer or media to the final desired concentration. Ensure that the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Q5: How do I prepare this compound for in vivo animal studies?
A5: For in vivo administration, a common approach for poorly water-soluble compounds like this compound is to use a co-solvent system. An example of a vehicle formulation is as follows:
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
Add a solubilizing agent such as PEG300 and mix well.
-
Add a surfactant like Tween 80 and mix thoroughly.
-
Finally, add saline or PBS to reach the desired final volume and concentration.
A typical formulation might consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[1] The final formulation should be a clear solution. It is crucial to perform small-scale formulation tests to ensure the compound remains in solution at the desired concentration.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and related FAK inhibitors. Please note that the solubility of this compound may vary depending on the purity of the compound and the solvent used.
| Compound | Solvent | Maximum Concentration | Notes |
| FAK-IN-14 | DMSO | 25 mg/mL (49.76 mM) | Ultrasonic treatment may be needed. Use of fresh DMSO is recommended.[2] |
| FAK Inhibitor 14 (Y15) | DMSO | ~20 mg/mL | |
| FAK Inhibitor 14 (Y15) | Water | ~20 mg/mL | Aqueous solutions are not recommended for storage for more than one day. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 521.0 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 5.21 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly. If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid in dissolution.
-
Storage: Once fully dissolved, store the stock solution in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Preparation of this compound Working Solution for In Vitro Experiments
-
Thawing: Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the DMSO stock solution into pre-warmed cell culture medium or the appropriate aqueous buffer to achieve the desired final concentration. It is important to add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below the tolerance level of your cell line (typically ≤ 0.5%).
Signaling Pathways and Experimental Workflows
Focal Adhesion Kinase (FAK) Signaling Pathway
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound stock and working solutions.
References
Technical Support Center: Optimizing Fak-IN-17 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Fak-IN-17 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in mediating signals from the extracellular matrix to the cell's interior, influencing cell adhesion, migration, proliferation, and survival.[2][3][4][5] By inhibiting FAK, this compound can disrupt these signaling pathways, leading to decreased cell viability and the induction of apoptosis (programmed cell death), making it a compound of interest in cancer research.[6][7]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
The optimal concentration of this compound is cell-line dependent. For initial experiments, it is recommended to perform a dose-response curve starting from a low nanomolar range and extending to a low micromolar range. Published IC50 values for this compound are 130 nM in A549 cells and 94 nM in MDA-MB-231 cells, which can serve as a reference for designing your experiment.[1]
Q3: How long should I incubate cells with this compound before performing a viability assay?
The incubation time can vary depending on the cell type and the specific research question. A common starting point is a 24 to 72-hour incubation period. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) in parallel with your dose-response experiment to determine the optimal time point for observing the desired effect.
Q4: Can this compound interfere with the chemistry of common cell viability assays?
Some compounds can chemically interact with the reagents used in cell viability assays, such as MTT, leading to inaccurate results.[8] To test for potential interference, it is recommended to include control wells without cells that contain the culture medium, this compound at various concentrations, and the viability assay reagent.[9] This will help determine if the compound itself is altering the colorimetric or fluorescent readout.
Troubleshooting Guide
Issue 1: Unexpected Increase in Cell Viability at High Concentrations of this compound
| Possible Cause | Suggested Solution |
| Increased Cellular Metabolism: Some cells exhibit a stress response to inhibitors by increasing their metabolic rate, which can lead to a higher signal in metabolic-based assays (e.g., MTT, Alamar Blue).[8] | 1. Visually inspect the cells under a microscope for morphological changes indicative of cell death.2. Consider using a cytotoxicity assay that measures cell death directly (e.g., LDH release assay) or a cell counting method.3. Test a wider and higher range of this compound concentrations, as the cytotoxic effects may only become apparent at much higher doses.[8] |
| Compound Interference: this compound may be directly reducing the assay reagent. | Run a control experiment without cells to see if this compound at the tested concentrations interacts with the assay reagent.[9] |
| Off-Target Effects: At higher concentrations, this compound may have off-target effects that could stimulate proliferation in some cell types.[2] | Correlate the viability results with a direct measure of FAK inhibition, such as a Western blot for phosphorylated FAK. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to dispense cells evenly. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the drug and affect cell growth. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. |
| Inconsistent Drug Dilution: Errors in preparing the serial dilutions of this compound can lead to significant variability. | Prepare fresh dilutions for each experiment and use calibrated pipettes. |
| Plate-to-Plate Variability: Differences in incubator conditions or readout times can cause variations between plates. | Use a fluorescence calibration standard to normalize readings between plates.[10] |
Issue 3: No Effect on Cell Viability Observed
| Possible Cause | Suggested Solution |
| Insufficient Drug Concentration or Incubation Time: The concentrations tested may be too low, or the incubation time too short to induce a response. | 1. Increase the concentration range of this compound.2. Extend the incubation period (e.g., up to 72 hours). |
| Cell Line Resistance: The chosen cell line may be resistant to FAK inhibition. | 1. Confirm FAK expression in your cell line.2. Consider using a different cell line known to be sensitive to FAK inhibitors. |
| Degraded Compound: The this compound stock solution may have degraded. | Use a fresh stock of the inhibitor. Ensure proper storage conditions as recommended by the manufacturer. |
| Assay Incompatibility: The chosen viability assay may not be suitable for your cell line or experimental conditions.[11] | Try an alternative cell viability assay that relies on a different principle (e.g., ATP-based assay like CellTiter-Glo if you are using a metabolic assay).[10] |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Cell Line | IC50 (nM) | Reference |
| A549 (Human Lung Carcinoma) | 130 | [1] |
| MDA-MB-231 (Human Breast Adenocarcinoma) | 94 | [1] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., Alamar Blue)
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000 cells/well in 90 µL of media).[10]
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 10X stock of your highest desired this compound concentration in culture medium.
-
Perform serial dilutions to create a range of 10X concentrations.
-
Add 10 µL of each 10X drug concentration to the appropriate wells to achieve a final 1X concentration. Include a vehicle control (e.g., DMSO).[12]
-
Incubate for your desired time points (e.g., 24, 48, 72 hours).
-
-
Alamar Blue Assay:
-
Prepare a 10% (v/v) Alamar Blue solution in culture medium.[10]
-
Crucially, remove the drug-containing medium from the wells. [10][12]
-
Add 100 µL of the Alamar Blue solution to each well.
-
Incubate for 1-4 hours, protected from light. The incubation time should be optimized to ensure the signal is within the linear range of the plate reader.
-
Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase: from in vitro studies to functional analyses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Alamar Blue assay optimization to minimize drug interference and inter assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Fak-IN-17 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the FAK inhibitor, Fak-IN-17.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For optimal long-term stability, this compound powder should be stored at -20°C for up to 3 years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
This compound dissolved in a solvent, such as DMSO, should be stored at -80°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the solution into single-use volumes.
Q3: What is the recommended solvent for reconstituting this compound?
The most commonly recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO).
Q4: Are there any known stability issues I should be aware of?
While specific quantitative stability data under various conditions such as light exposure and multiple freeze-thaw cycles are limited, it is best practice to protect the compound from light and minimize the number of freeze-thaw cycles to ensure its integrity. The stability of compounds in DMSO can be compound-specific, with some being very stable and others more sensitive.[2] For critical experiments, using freshly prepared solutions is always recommended.[2]
Stability and Storage Conditions
The following table summarizes the recommended storage conditions for this compound in both its solid and solution forms. Adhering to these conditions is crucial for maintaining the compound's activity and ensuring reproducible experimental results.
| Form | Storage Temperature | Shelf Life | Special Considerations |
| Powder | -20°C | Up to 3 years[1] | Store in a dry, dark place. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Solubility Data
Quantitative solubility data for this compound in various solvents is not extensively published. However, based on available information and general laboratory practice for similar compounds, the following guidance is provided.
| Solvent | Solubility | Remarks |
| DMSO | Soluble | Recommended for creating stock solutions. |
| Ethanol | Limited Data | Solubility may be lower than in DMSO. |
| PBS (Phosphate-Buffered Saline) | Limited Data | Likely to have low solubility. |
| Cell Culture Media | Limited Data | Direct dissolution is not recommended. Dilute from a DMSO stock solution. |
Experimental Protocols
Protocol: Cell-Based FAK Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on FAK phosphorylation in a cell-based assay.
1. Cell Seeding:
-
Plate cells (e.g., A549 or MDA-MB-231) in a suitable multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).
3. Cell Treatment:
-
Remove the culture medium from the wells.
-
Add the prepared this compound dilutions or vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 1-24 hours).
4. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).
5. Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated FAK (e.g., p-FAK Tyr397) and total FAK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the level of FAK inhibition.
Troubleshooting Guide
Q: I am not observing any inhibition of FAK phosphorylation. What could be the problem?
-
A: Compound Inactivity:
-
Improper Storage: Verify that this compound has been stored according to the recommended conditions (-20°C for powder, -80°C for solutions). Prolonged storage at room temperature or repeated freeze-thaw cycles can lead to degradation.
-
Incorrect Preparation: Ensure the stock solution was prepared correctly and that the final concentration in your assay is accurate.
-
-
A: Experimental Conditions:
-
Insufficient Treatment Time: The inhibitory effect may be time-dependent. Consider performing a time-course experiment to determine the optimal treatment duration.
-
Cell Line Sensitivity: The IC50 of this compound can vary between different cell lines. Confirm the reported sensitivity of your chosen cell line or consider testing a range of concentrations.
-
Q: I am observing high background or non-specific effects in my assay.
-
A: Solvent Toxicity:
-
High DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. High concentrations of DMSO can be toxic to cells and interfere with cellular processes.[3]
-
-
A: Off-Target Effects:
-
High Compound Concentration: Using excessively high concentrations of this compound may lead to off-target effects. It is advisable to use the lowest effective concentration determined from a dose-response curve.
-
Q: My this compound solution appears cloudy or has precipitated.
-
A: Solubility Issues:
-
Low Solubility in Aqueous Solutions: this compound has limited solubility in aqueous buffers like PBS and cell culture media. Always prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous medium. Ensure thorough mixing after dilution.
-
Precipitation During Storage: If a DMSO stock solution has been stored for a long time, some precipitation may occur. Before use, warm the vial to room temperature and vortex to ensure the compound is fully dissolved.
-
Visualizations
Caption: Workflow for a this compound cell-based inhibition assay.
Caption: this compound inhibits the FAK signaling pathway.
References
Technical Support Center: Overcoming Resistance to Fak-IN-17 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the FAK inhibitor, Fak-IN-17, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] It is a key mediator of signaling pathways initiated by integrins and growth factor receptors.[3][4] FAK's functions are dependent on both its kinase activity and its role as a scaffolding protein.[4][5] Overexpression and activation of FAK are common in many advanced-stage solid cancers and are often associated with poor prognosis.[3][6] this compound, like other ATP-competitive FAK inhibitors, works by binding to the kinase domain of FAK, preventing its autophosphorylation at Tyrosine 397 (Y397). This initial phosphorylation event is critical for the recruitment and activation of other signaling proteins, such as Src, PI3K, and GRB7, which in turn activate downstream pro-survival pathways like AKT and MAPK/ERK.[1][6]
Q2: We are observing reduced sensitivity to this compound in our cancer cell line. What are the common mechanisms of resistance?
Resistance to FAK inhibitors, including this compound, can be intrinsic or acquired and often involves the activation of bypass signaling pathways.[6][7] Here are some of the most frequently observed mechanisms:
-
Receptor Tyrosine Kinase (RTK) Activation: A primary mechanism of resistance is the direct phosphorylation of FAK at Y397 by oncogenic RTKs such as HER2 (ErbB2), EGFR, and FGFR.[6][7] This "oncogenic protection" bypasses the need for FAK's own kinase activity, rendering ATP-competitive inhibitors like this compound ineffective.[6] FAK inhibitor treatment itself can induce the upregulation and activation of various RTKs.[6][7]
-
Activation of Parallel Signaling Pathways: Cancer cells can compensate for FAK inhibition by upregulating other pro-survival signaling pathways, including:
-
Compensatory Upregulation of PYK2: PYK2 (Proline-rich Tyrosine Kinase 2) is a kinase closely related to FAK. In some cases, inhibition of FAK can lead to the upregulation and/or increased phosphorylation of PYK2, which can then take over some of FAK's functions.[5]
-
Epithelial-to-Mesenchymal Transition (EMT): EMT is a cellular process that has been linked to drug resistance. The Src/FAK signaling pathway is often differentially regulated in cells that have undergone EMT, contributing to reduced drug sensitivity.
Q3: What are the recommended strategies to overcome resistance to this compound?
The most effective strategy to overcome resistance to FAK inhibitors is through combination therapy.[5][8] The choice of the combination agent should ideally be based on the specific resistance mechanism identified in your cell line.
-
Combination with RTK Inhibitors: If you suspect RTK-mediated resistance, co-treatment with an appropriate RTK inhibitor can be effective. For example, in HER2-positive cancer cells, combining a FAK inhibitor with a HER2 inhibitor like lapatinib can restore sensitivity.[6]
-
Combination with MAPK Pathway Inhibitors: In cancers with BRAF or RAS mutations, resistance to FAK inhibitors can be overcome by co-targeting the MAPK pathway with BRAF or MEK inhibitors.[5]
-
Combination with PI3K/AKT/mTOR Pathway Inhibitors: Given the frequent activation of this pathway in resistant cells, combining this compound with a PI3K, AKT, or mTOR inhibitor is a rational approach.[4]
-
Combination with Chemotherapy: FAK inhibitors have been shown to sensitize cancer cells to conventional chemotherapy agents like paclitaxel and docetaxel.[9]
-
Combination with Immunotherapy: In preclinical models, FAK inhibition has been shown to modulate the tumor microenvironment and overcome resistance to immunotherapy.[5]
Q4: How can we determine which resistance mechanism is active in our cell line?
Identifying the specific resistance mechanism is key to designing effective combination therapies. Here are some experimental approaches:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This antibody-based array allows you to simultaneously screen for the activation of multiple RTKs in your resistant cell line compared to the sensitive parental line.
-
Western Blotting: Perform western blots to analyze the phosphorylation status of key signaling proteins in the FAK, PI3K/AKT, MAPK, and STAT3 pathways. Key proteins to examine include phospho-FAK (Y397, Y576/577, Y925), phospho-AKT (S473), phospho-ERK1/2 (T202/Y204), and phospho-STAT3 (Y705).
-
Gene Expression Analysis: Use RT-qPCR or RNA-seq to look for changes in the expression of genes involved in the aforementioned signaling pathways and EMT markers.
Troubleshooting Guides
Problem 1: this compound is not inhibiting FAK phosphorylation at Y397.
| Possible Cause | Troubleshooting Step |
| Drug Inactivity | Verify the integrity and activity of your this compound stock. If possible, test it on a known sensitive cell line. Prepare fresh dilutions for each experiment. |
| RTK-mediated Bypass | Your cell line may have high basal RTK activity or has upregulated RTKs in response to treatment. Screen for RTK activation using a phospho-RTK array. If a specific RTK is activated, consider a combination therapy with an appropriate RTK inhibitor.[6][7] |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. IC50 values can vary significantly between cell lines. |
| Short Treatment Duration | The kinetics of FAK inhibition can vary. Perform a time-course experiment (e.g., 1, 6, 24, 48 hours) to determine the optimal treatment duration. |
| Experimental Error | Ensure proper protein extraction and western blotting technique. Use a validated phospho-FAK (Y397) antibody. Include positive and negative controls. |
Problem 2: Inhibition of FAK phosphorylation does not lead to decreased cell viability.
| Possible Cause | Troubleshooting Step |
| Activation of Bypass Pathways | Even with FAK inhibited, cancer cells can survive through other signaling pathways. Analyze the activation of key survival pathways such as PI3K/AKT and MAPK/ERK via western blot.[4] Consider combination therapy with inhibitors of these pathways. |
| FAK's Scaffolding Function | The pro-survival effects of FAK may be partially independent of its kinase activity and rely on its scaffolding function.[4] In this case, a kinase inhibitor alone may not be sufficient. Consider genetic knockdown of FAK (siRNA or shRNA) to ablate the entire protein. |
| Compensatory PYK2 Activation | Check for upregulation or increased phosphorylation of PYK2 in response to this compound treatment.[5] |
| Sub-optimal Assay Conditions | Ensure your cell viability assay (e.g., MTT, CellTiter-Glo) is optimized for your cell line and that you are seeding an appropriate number of cells. |
Quantitative Data Summary
The following tables summarize IC50 values for various FAK inhibitors in different cancer cell lines. This data can serve as a reference for designing your own experiments. Note that IC50 values can vary depending on the specific assay conditions.
Table 1: IC50 Values of FAK Inhibitors in Various Cancer Cell Lines
| FAK Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| TAE226 | OVCAR8 (Ovarian) | 8.5 | [5] |
| TAE226 | A549 (Lung) | 15 | [5] |
| TAE226 | U87MG (Glioblastoma) | 12 | [5] |
| PF-562271 | Multiple Cell Lines | 1.5 | [1] |
| Defactinib (VS-6063) | Multiple Cell Lines | 0.4 - 0.6 | [9] |
| IN10018 (BI 853520) | Multiple Cell Lines | 1 | [9] |
| GSK2256098 | Multiple Cell Lines | 1.5 | [1] |
| VS-4718 (PND-1186) | Multiple Cell Lines | 1.5 | [9] |
Experimental Protocols
1. Western Blotting for Phospho-FAK (Y397)
This protocol is a general guideline. Optimization may be required for specific cell lines and antibodies.
-
Cell Lysis:
-
Seed and treat cells with this compound and/or combination drugs for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FAK (Y397) (e.g., Cell Signaling Technology #3283 or #8556, Thermo Fisher Scientific #700255) overnight at 4°C with gentle agitation.[10][11][12] The recommended dilution is typically 1:1000.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe for total FAK and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
2. Cell Viability Assay (MTT Assay)
-
Plating and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (and combination drug, if applicable) for 48-72 hours. Include vehicle-treated control wells.
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 5. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting FAK in anticancer combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Phospho-FAK (Tyr397) Recombinant Monoclonal Antibody (31H5L17) (700255) [thermofisher.com]
- 11. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-FAK (Tyr397) (D20B1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Interpreting unexpected phenotypes after Fak-IN-17 treatment
Welcome to the technical support center for Fak-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret and troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in integrating signals from integrins and growth factor receptors.[1] By binding to the ATP pocket of the FAK kinase domain, this compound inhibits its catalytic activity. This prevents the autophosphorylation of FAK at key sites like Tyrosine 397 (Y397), which is a critical step for recruiting other signaling proteins (such as Src) and activating downstream pathways involved in cell survival, proliferation, migration, and invasion.[2]
Q2: What are the expected on-target phenotypes after treating cells with this compound?
Based on the known functions of FAK, successful inhibition by this compound is expected to produce the following phenotypes in cancer cells where FAK is overexpressed or active:
-
Reduced Cell Proliferation and Survival: Inhibition of FAK-mediated survival signals (e.g., through the PI3K/Akt pathway) should lead to decreased cell viability and potentially induce apoptosis.[1][3]
-
Decreased Cell Migration and Invasion: As FAK is a central regulator of cell motility, its inhibition is expected to significantly impair the migratory and invasive capacity of cancer cells.
-
Induction of Anoikis: FAK provides pro-survival signals that protect cells from detachment-induced apoptosis (anoikis). This compound should sensitize cells to anoikis.
-
Cell Cycle Arrest: Some studies show that FAK inhibition can lead to cell cycle arrest, often at the G2/M phase.[4]
Q3: Why am I observing a phenotype that is stronger or different than what is expected from FAK inhibition alone?
Observing unexpected phenotypes is not uncommon when working with kinase inhibitors. The primary reasons include:
-
Off-Target Effects: Kinase inhibitors are rarely 100% specific. The ATP-binding sites of many kinases are structurally similar, which can lead to the inhibitor binding to and affecting other kinases.[5] These off-target activities can produce their own biological effects, which may synergize with, antagonize, or be completely different from the effects of FAK inhibition. For example, some FAK inhibitors also target PYK2, ALK, or FLT-3.[1][6]
-
Cell-Type Specificity: The signaling network downstream of FAK can vary significantly between different cell lines or tumor types. The cellular context, including the expression levels of other kinases and signaling proteins, will dictate the ultimate response to FAK inhibition.
-
Compensatory Signaling: Cells can adapt to the inhibition of one pathway by upregulating a parallel or compensatory pathway. For instance, inhibiting FAK might lead to the upregulation of the closely related kinase PYK2 in some cells.[1]
Q4: How can I determine if my results are due to off-target effects of this compound?
Confirming that a phenotype is a direct result of FAK inhibition is critical. The best approach is to use an orthogonal method to validate your findings. This involves inhibiting the target (FAK) through a different mechanism.
-
Use a Structurally Different FAK Inhibitor: Treat your cells with another FAK inhibitor that has a different chemical scaffold and potentially a different off-target profile. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate FAK expression. If the phenotype observed with genetic knockdown mimics the phenotype seen with this compound treatment, it strongly supports an on-target effect.
-
Rescue Experiment: In cells where FAK has been knocked down, express a version of FAK that is resistant to your inhibitor (if such a mutant exists). If the phenotype is reversed upon expression of the resistant FAK, it confirms the effect is on-target.
Troubleshooting Guide
Problem 1: Cell death is observed at much lower concentrations of this compound than the published IC50 values.
-
Possible Cause 1: High Sensitivity of the Cell Line. Your specific cell line may be exceptionally dependent on FAK signaling for survival, or it may express off-target kinases that are highly sensitive to this compound and contribute to cytotoxicity.
-
Possible Cause 2: Experimental Error. Errors in calculating dilutions, cell seeding density, or the viability assay itself can lead to inaccurate results.
-
Solution:
-
Verify IC50: Perform a full dose-response curve (e.g., 10-point curve from 1 nM to 10 µM) to accurately determine the IC50 in your specific cell line.
-
Check Controls: Ensure your vehicle control (e.g., DMSO) is not causing toxicity at the concentration used.
-
Confirm Target Engagement: Use a Western blot to check for inhibition of FAK phosphorylation (pFAK Y397) at your effective concentrations. If pFAK is inhibited at the same concentrations that induce cell death, the effect is more likely on-target.
-
Orthogonal Approach: Use FAK siRNA to see if genetic knockdown replicates the high level of cell death.
-
Problem 2: No significant decrease in cell migration/invasion is observed after treatment.
-
Possible Cause 1: FAK-Independence. The migration of your chosen cell line may not be primarily driven by FAK. It could rely on other pathways.
-
Possible Cause 2: Insufficient Concentration or Time. The concentration of this compound may be too low, or the treatment time may be too short to see an effect on a functional phenotype like migration.
-
Possible Cause 3: Redundant Kinase Activity. The related kinase PYK2 may be compensating for the loss of FAK activity.[1]
-
Solution:
-
Confirm Target Inhibition: First, confirm that your treatment conditions (concentration and time) are sufficient to inhibit FAK phosphorylation via Western blot.
-
Increase Dose/Time: Perform a dose-response and time-course experiment for the migration assay.
-
Test a Dual FAK/PYK2 Inhibitor: If you suspect PYK2 compensation, using an inhibitor that targets both FAK and PYK2 may reveal the expected phenotype.[1]
-
Positive Control: Ensure your assay is working correctly by using a positive control (e.g., a different cell line known to be sensitive to FAK inhibition).
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for investigating unexpected results.
Quantitative Data
Table 1: In Vitro Activity of this compound
This table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in two cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| A549 | Non-Small Cell Lung Cancer | 130 nM | [7][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 94 nM | [7][8] |
Note: IC50 values can vary based on the assay conditions and cell line used.
Table 2: Selectivity Profile of Various FAK Inhibitors
To illustrate the concept of inhibitor selectivity, this table shows the activity of several well-known FAK inhibitors against FAK and other common off-target kinases. This highlights why different inhibitors can produce different biological outcomes.
| Inhibitor Name | FAK IC50 (nM) | Key Off-Targets / Dual Activity | Citation |
| Defactinib (VS-6063) | 0.4 - 0.6 | PYK2 (low nM) | [9] |
| IN10018 (BI 853520) | 1 | Highly selective vs. PYK2 (>50,000 nM) | [9] |
| TAE226 | 5.5 | IGF-1R (120 nM) | [6] |
| Conteltinib (CT-707) | 1.6 | ALK (2.4 nM), PYK2 | [1][10] |
| PF-573,228 | 4 | PYK2 | [9] |
Signaling Pathways
The following diagrams illustrate the central role of FAK in cellular signaling.
Canonical FAK Signaling Pathway
FAK Signaling Crosstalk
Experimental Protocols
Protocol 1: Western Blot for FAK Phosphorylation
This protocol verifies that this compound is inhibiting its target in your cells.
-
Cell Seeding: Seed 1-2 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may replace the medium with serum-free medium for 12-24 hours before treatment.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0, 10, 100, 500, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle (DMSO) control.
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Run samples on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against Phospho-FAK (Tyr397) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe for Total FAK and a loading control (e.g., GAPDH or β-actin) to ensure equal loading and to assess changes in total FAK protein levels.
Protocol 2: Cell Viability Assay (alamarBlue)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of medium. Allow to adhere overnight.
-
Treatment: Add 100 µL of medium containing 2x the final concentration of this compound in a dose-response manner. Include vehicle-only and media-only controls.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
Reagent Addition: Add 20 µL of alamarBlue reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Read fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) on a plate reader.
-
Analysis: Calculate the percent viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Transwell Migration Assay
-
Cell Preparation: Serum-starve cells for 12-24 hours. After starvation, detach cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle.
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate.
-
Place an 8 µm pore size Transwell insert into each well.
-
Add 100-200 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the insert.
-
-
Incubation: Incubate for 12-24 hours (time to be optimized for your cell line) at 37°C.
-
Fixation and Staining:
-
Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.1% Crystal Violet for 20 minutes.
-
-
Imaging and Quantification:
-
Wash the inserts with water and allow them to air dry.
-
Image the bottom of the membrane using a microscope.
-
Count the number of migrated cells in several representative fields for each condition. Alternatively, destain the insert with 10% acetic acid and measure the absorbance of the solution.
-
Standard Experimental Workflow Diagram
References
- 1. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 2. From tumorigenesis to microenvironment and immunoregulation: the many faces of focal adhesion kinase and challenges associated with targeting this elusive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Long-Term FAK Inhibitor Treatment in Cell Culture
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers utilizing Focal Adhesion Kinase (FAK) inhibitors, such as Fak-IN-17, in long-term cell culture experiments. The principles and protocols outlined here are broadly applicable to the class of FAK inhibitors used in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is Focal Adhesion Kinase (FAK) and why is it a therapeutic target?
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from the extracellular matrix into the cell.[1][2] It is involved in various cellular processes, including cell adhesion, migration, proliferation, and survival.[3][4][5] In many types of cancer, FAK is overexpressed or hyper-activated, which is correlated with increased malignancy and invasiveness.[2][6][7] This makes FAK a promising target for developing anticancer agents that can suppress tumor growth and metastasis.[3][4][6]
Q2: How do FAK inhibitors work?
FAK inhibitors are small molecules designed to block the kinase activity of the FAK protein.[8] Most FAK inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the FAK kinase domain, preventing the phosphorylation of FAK at key sites like Tyrosine-397 (Y397).[3][5] This autophosphorylation is a critical step for FAK activation and the subsequent initiation of downstream signaling pathways, such as the PI3K/AKT and Ras/ERK pathways, which are vital for cell survival and proliferation.[3][4][9] By blocking this initial step, FAK inhibitors effectively shut down these pro-survival signals.[1][5]
Q3: How should I prepare and store FAK inhibitors for long-term use?
Most FAK inhibitors are supplied as a powder and should be dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, dilute the stock solution into your complete culture medium to the final desired working concentration immediately before use. The stability of the inhibitor in culture medium at 37°C can vary, which is a critical consideration for long-term studies.
Q4: What are potential off-target effects of FAK inhibitors?
While many FAK inhibitors are designed to be specific, they can sometimes inhibit other kinases, particularly if they share structural similarities in their ATP-binding pockets. For example, some FAK inhibitors also show activity against Proline-rich tyrosine kinase 2 (Pyk2), a closely related kinase.[4] Off-target effects can lead to unexpected cellular responses.[10][11] It is crucial to consult the manufacturer's data sheet for kinase selectivity profiles and to include appropriate controls in your experiments, such as using a second, structurally different FAK inhibitor to confirm that the observed phenotype is due to FAK inhibition.
Troubleshooting Guide
Q5: My cells are showing high levels of toxicity and death, even at low concentrations of the FAK inhibitor. What should I do?
-
Confirm the Concentration: Double-check your calculations for diluting the stock solution. An error in dilution can lead to a much higher concentration than intended.
-
Assess Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%, and a vehicle-only control (medium with the same amount of DMSO but no inhibitor) must always be included.
-
Determine the IC50: The sensitivity to FAK inhibitors can be highly cell-line dependent. Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and use a cell viability assay to identify the appropriate concentration range that inhibits FAK without causing excessive cell death.
-
Check for Apoptosis: FAK inhibition is known to induce apoptosis (programmed cell death) in cancer cells.[4][12] Use an apoptosis assay, such as Annexin V/PI staining, to determine if the observed cell death is due to the inhibitor's intended mechanism of action.
Q6: The FAK inhibitor seems to lose its effect over several days or weeks of treatment. Why is this happening?
-
Inhibitor Stability: Small molecule inhibitors can degrade in aqueous culture medium at 37°C. For long-term experiments, it is essential to replace the medium with freshly prepared inhibitor-containing medium regularly (e.g., every 24-48 hours) to maintain a consistent effective concentration.
-
Cellular Resistance: Cells can develop resistance to kinase inhibitors over time. This can occur through various mechanisms, such as mutations in the target protein or upregulation of alternative signaling pathways. To check for this, you can analyze FAK phosphorylation levels over time. If p-FAK levels begin to rebound despite continuous treatment, it may indicate the development of resistance.
-
Cell Culture Instability: Continuous cell lines can experience genetic drift and changes in phenotype with increasing passage numbers.[13] It is recommended to use low-passage cells and to create a frozen cell bank to ensure consistency across experiments.[13]
Q7: I am not seeing a decrease in FAK phosphorylation (p-FAK) after treatment. What's wrong?
-
Incorrect Timepoint: The dephosphorylation of FAK can be a rapid event. Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to determine the optimal timepoint for observing maximum inhibition of FAK phosphorylation in your cell line.
-
Suboptimal Inhibitor Concentration: The concentration required to inhibit FAK signaling may be higher than that needed to elicit a phenotypic response. Use a concentration at or above the known IC50 for FAK kinase inhibition (see Table 1).
-
Antibody Issues: If using Western blot, ensure your primary antibodies for both total FAK and phosphorylated FAK (Y397) are validated and working correctly. Run positive and negative controls if possible.
-
Assay Conditions: Ensure that your cell lysis and sample preparation methods are appropriate for preserving protein phosphorylation states. The use of phosphatase inhibitors in the lysis buffer is critical.
Quantitative Data
Table 1: Inhibitory Concentrations of Common FAK Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several widely used FAK inhibitors against the FAK enzyme and various cancer cell lines. Note that cellular IC50 values can vary significantly based on the cell type and assay conditions.
| Inhibitor | Type | FAK Enzymatic IC50 | Example Cellular IC50 | Cell Line | Reference |
| Defactinib (VS-6063) | ATP-Competitive | 0.6 nM | ~100 nM | Solid Tumors | [5] |
| PF-573228 | ATP-Competitive | 4.0 nM | Not specified | OVCAR-3 | [3] |
| PF-562271 | ATP-Competitive | Not specified | Not specified | Multiple | [1] |
| Y15 | Non-ATP-Competitive | 1 µM (for p-FAK) | Not specified | Multiple | [5] |
| BI-853520 | ATP-Competitive | 1.0 nM | 0.1 µM (for p-FAK) | Breast Cancer | [5] |
| TAE226 | ATP-Competitive | 5.5 nM | 2.9 µM | U-87 MG (Glioblastoma) | [11][14] |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1)
This protocol is for assessing the effect of a FAK inhibitor on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
FAK inhibitor stock solution (in DMSO)
-
WST-1 reagent
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of the FAK inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired inhibitor concentrations. Include "vehicle-only" (DMSO) and "medium-only" (no cells) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours). For long-term assays (>48 hours), replace the medium with fresh inhibitor-containing medium every 48 hours.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change has occurred.
-
Measurement: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium-only wells) from all other readings. Calculate cell viability as a percentage relative to the vehicle-only control.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (PI).[15][16]
Materials:
-
6-well plates
-
Treated cells and controls
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells in 6-well plates with the FAK inhibitor for the desired time. Include untreated and vehicle-only controls.
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visual Guides
FAK Signaling Pathway and Inhibition
References
- 1. scbt.com [scbt.com]
- 2. promega.com.cn [promega.com.cn]
- 3. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. understanding-the-roles-of-fak-in-cancer - Ask this paper | Bohrium [bohrium.com]
- 7. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor-3 Interaction Leads to Decreased Survival in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell culture conditions [qiagen.com]
- 14. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Fak-IN-17 efficacy across different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FAK inhibitor, Fak-IN-17. Here, you will find information to address the variability in its efficacy observed across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. FAK is a key component of cellular signaling pathways that are activated by integrins and growth factor receptors. It plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2][3][4] this compound exerts its effect by inhibiting the autophosphorylation of FAK at tyrosine 397 (Y397), which is a critical step in FAK activation and the subsequent initiation of downstream signaling cascades.[2]
Q2: Why does the effectiveness of this compound vary between different cell lines?
A2: The observed variability in this compound efficacy across different cell lines can be attributed to several factors:
-
FAK Expression and Activation Levels: Cell lines with higher levels of FAK expression or constitutive FAK activation are generally more sensitive to FAK inhibitors.[4]
-
Genetic Background of the Cell Line: The presence of mutations in genes downstream of FAK, such as in the PI3K/Akt or MAPK/ERK pathways, can render cells less dependent on FAK signaling for their survival and proliferation, thus reducing the efficacy of this compound.[1][5]
-
Compensatory Signaling Pathways: Cancer cells can develop resistance to FAK inhibitors by upregulating alternative signaling pathways. For instance, activation of STAT3 signaling or other receptor tyrosine kinases (RTKs) can compensate for the inhibition of FAK, allowing the cells to survive and proliferate.[2][6]
-
Kinase-Independent Scaffolding Functions of FAK: FAK can also function as a scaffolding protein, facilitating protein-protein interactions independent of its kinase activity. This compound, which targets the kinase activity, may not affect these scaffolding functions, which can still contribute to cell survival and proliferation.[1][5]
-
Off-Target Effects: While designed to be specific for FAK, this compound may have off-target effects on other kinases, which can vary between cell lines and contribute to differential responses.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | Inconsistent cell density at the time of treatment. Variations in inhibitor concentration. Contamination of cell cultures. | Ensure consistent cell seeding density for all experiments. Prepare fresh dilutions of this compound from a stock solution for each experiment. Regularly test cell lines for mycoplasma contamination. |
| This compound shows lower than expected efficacy in a particular cell line. | Low FAK expression in the cell line. Presence of resistance mechanisms. | Confirm FAK expression levels in your cell line by Western blot or qPCR. Investigate the activation status of compensatory signaling pathways (e.g., STAT3, Akt, ERK) by Western blot. Consider co-treatment with an inhibitor of the identified compensatory pathway. |
| Cells become resistant to this compound over time. | Acquired resistance through upregulation of compensatory pathways. | Analyze resistant cells for changes in gene expression and protein activation related to survival and proliferation pathways. Consider a combination therapy approach by targeting the identified resistance mechanism. |
| Unexpected or off-target effects are observed. | This compound may be inhibiting other kinases. | Review the literature for known off-target effects of this compound. Perform a kinase profiling assay to identify other kinases inhibited by this compound at the concentrations used in your experiments. |
| Difficulty in dissolving or maintaining the stability of this compound in culture media. | Improper solvent or storage conditions. | Refer to the manufacturer's instructions for the recommended solvent and storage conditions. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 130 |
| MDA-MB-231 | Breast Cancer | 94 |
Note: IC50 values can vary depending on the experimental conditions, such as cell density, incubation time, and the specific assay used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Complete cell culture medium
-
Adherent cancer cell line of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining this compound Efficacy
References
- 1. rsc.org [rsc.org]
- 2. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Guide to FAK Inhibitors in Glioblastoma Models: TAE226 vs. PF-573228
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of two prominent small-molecule inhibitors of Focal Adhesion Kinase (FAK), TAE226 and PF-573228, in the context of glioblastoma (GBM) treatment models. While the initial query included "Fak-IN-17," a thorough review of published scientific literature yielded no available data for this compound in a biological context. Therefore, this guide will focus on a comparative analysis of the well-characterized inhibitors TAE226 and PF-573228, for which experimental data in glioblastoma is available.
Focal Adhesion Kinase is a non-receptor tyrosine kinase that is overexpressed in glioblastoma and plays a crucial role in tumor cell proliferation, migration, invasion, and survival.[1][2] Its position as a key node integrating signals from integrins and growth factor receptors makes it a compelling therapeutic target in oncology.[1]
Mechanism of Action
Both TAE226 and PF-573228 are ATP-competitive inhibitors that target the catalytic activity of FAK.[1][3] However, a key distinction lies in their target specificity. TAE226 is a dual inhibitor, also targeting the Insulin-like Growth Factor-I Receptor (IGF-IR), another pathway implicated in glioma tumorigenesis.[3][4] PF-573228, on the other hand, is more selective for FAK.[1] This difference in target profile may influence their overall efficacy and potential for off-target effects.
The inhibition of FAK by these compounds leads to a reduction in the autophosphorylation of FAK at Tyrosine 397 (Y397), a critical step in activating downstream signaling pathways.[1][5] This blockade disrupts key cellular processes that promote glioblastoma progression, including cell proliferation and migration.[1][2]
In Vitro Efficacy in Glioblastoma Cell Lines
Both TAE226 and PF-573228 have demonstrated efficacy in reducing the viability and proliferation of human glioblastoma cell lines. Studies show that these inhibitors can effectively decrease the phosphorylation of FAK and downstream effectors, leading to cell cycle arrest and, in some cases, apoptosis.[2][5]
| Inhibitor | Cell Line(s) | Key Finding(s) | Reported Concentration | Citation(s) |
| TAE226 | U87, U251, etc. | Induced G2 cell cycle arrest; decreased cell proliferation, adhesion, migration, and invasion; increased apoptosis in a cell-line specific manner. | 0.3 - 10 µM | [2][5] |
| PF-573228 | U87-MG, U251-MG | Reduced cell proliferation and clonogenic growth; induced a senescence-like state with increased p27 levels. | 5 - 40 µM (viability), 10 µM (mechanism) | [1] |
In Vivo Efficacy in Glioblastoma Models
Preclinical studies using intracranial glioblastoma xenograft models have shown that FAK inhibition can lead to prolonged survival.[5] TAE226, in particular, has been reported to significantly prolong the survival of animals bearing intracranial glioma xenografts.[3][5] While specific in vivo data for PF-573228 in a head-to-head comparison was not identified in the literature reviewed, its potent in vitro effects on GBM cell proliferation suggest potential for in vivo activity.[1]
| Inhibitor | Animal Model | Administration Route | Key Finding(s) | Citation(s) |
| TAE226 | Intracranial glioma xenografts | Not specified in abstract | Significantly prolonged survival. | [3][5] |
| PF-573228 | In vivo data not specified in reviewed articles | - | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the literature for evaluating FAK inhibitors in glioblastoma models.
Cell Viability and Proliferation Assays
A common workflow for assessing the effect of FAK inhibitors on glioblastoma cell viability is outlined below.
-
Cell Culture: Human glioblastoma cell lines (e.g., U87-MG, U251-MG) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After allowing them to adhere, the media is replaced with fresh media containing various concentrations of the FAK inhibitor (e.g., PF-573228 from 5 µM to 40 µM) or DMSO as a vehicle control.[1]
-
Viability Assessment (WST-1/MTT): After a set incubation period (e.g., 24 hours), a reagent such as WST-1 or MTT is added to each well. The reagent is metabolically reduced by viable cells into a colored formazan product. The absorbance is then measured using a microplate reader, and cell viability is expressed as a percentage relative to the control-treated cells.[1]
Western Blot Analysis for FAK Phosphorylation
-
Cell Lysis: Glioblastoma cells, either untreated or treated with an inhibitor for a specified time, are washed with cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies specific for phosphorylated FAK (p-FAK Y397) and total FAK. An antibody for a housekeeping protein like β-actin is used as a loading control.[1]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Summary and Conclusion
Both TAE226 and PF-573228 are effective inhibitors of FAK signaling in glioblastoma models.
-
TAE226 presents a multi-targeted approach by inhibiting both FAK and IGF-IR, which could be advantageous in overcoming resistance mechanisms.[3][4] Its ability to prolong survival in animal models is a strong indicator of its potential therapeutic value.[5]
-
PF-573228 demonstrates potent activity against FAK, leading to a reduction in cell proliferation and the induction of a senescence-like state in glioblastoma cells.[1] Its selectivity for FAK may offer a more targeted therapeutic window with potentially fewer off-target effects compared to dual-kinase inhibitors.
The choice between a dual inhibitor like TAE226 and a more selective inhibitor like PF-573228 may depend on the specific molecular characteristics of the glioblastoma subtype being targeted. Further head-to-head preclinical studies, particularly in vivo, are necessary to fully elucidate the comparative efficacy and to determine the optimal therapeutic context for each inhibitor in the treatment of glioblastoma.
References
- 1. FAK Inhibition Induces Glioblastoma Cell Senescence-Like State through p62 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel low-molecular weight inhibitor of focal adhesion kinase, TAE226, inhibits glioma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
Validating FAK-IN-17 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of FAK inhibitors, using clinically and pre-clinically evaluated compounds as examples in the absence of specific data for "Fak-IN-17". The protocols and data presented herein offer a framework for assessing the efficacy and mechanism of action of novel Focal Adhesion Kinase (FAK) inhibitors.
Comparative Analysis of FAK Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[1] Its overexpression and activation are implicated in various cancers, making it an attractive therapeutic target.[2] Several small molecule inhibitors have been developed to target FAK's catalytic activity. This guide focuses on a selection of these inhibitors to illustrate the validation of in vivo target engagement.
In Vivo Efficacy and Target Engagement Data
The following table summarizes in vivo data for several FAK inhibitors, providing insights into their anti-tumor activity and ability to engage the FAK target in preclinical models.
| FAK Inhibitor | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Results | Target Engagement (p-FAK Inhibition) | Reference |
| VS-4718 | MV-4-11 AML Xenograft | 75 mg/kg, oral, twice daily for 14 days | 50% tumor growth delay; extended median survival from 28 to 48 days.[3] | Blocks fibronectin-stimulated FAK autophosphorylation of Tyr397 with low nanomolar cellular potency. | [3] |
| Defactinib (VS-6063) | Mesothelioma & Breast Cancer Xenografts | Oral administration (dose not specified) | Reduced the number of ALDH1-positive cancer stem cells in tumors.[4] | Suppresses FAK Tyr397 phosphorylation.[2] | [2][4] |
| IN10018 | KRAS Mutant CDX and PDX models | 25 or 50 mg/kg, oral, daily | Conferred strong tumor growth inhibition.[5] | Verified to inhibit Tyr397 phosphorylation in a series of human cancers.[2] | [2][5] |
| Y15 | Pancreatic Cancer Xenograft | Not specified | Significantly inhibited tumor growth and demonstrated synergistic activity with gemcitabine.[6] | Tumors from treated mice demonstrated decreased Y397-phosphorylation of FAK.[6] | [6] |
Experimental Protocols for In Vivo Target Engagement Validation
Accurate assessment of in vivo target engagement is critical for the development of FAK inhibitors. The following are detailed protocols for key experimental techniques.
Western Blotting for Phospho-FAK (p-FAK) in Tumor Tissue
This protocol is for determining the phosphorylation status of FAK at its autophosphorylation site (Tyrosine 397), a direct marker of target engagement by FAK inhibitors.
Materials:
-
Tumor tissue lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-phospho-FAK (Tyr397)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize harvested tumor tissues in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p-FAK (Tyr397) antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total FAK or a housekeeping protein like beta-actin). A decrease in the p-FAK signal in treated versus control groups indicates target engagement.
Immunohistochemistry (IHC) for FAK in Tumor Tissues
IHC allows for the visualization of FAK expression and localization within the tumor microenvironment.
Materials:
-
Paraffin-embedded tumor tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: Rabbit anti-FAK
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[9]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).[10]
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to quench endogenous peroxidase activity.[11]
-
Blocking: Apply blocking solution to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-FAK antibody overnight at 4°C in a humidified chamber.[13]
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.
-
Signal Amplification: Apply the streptavidin-HRP conjugate.
-
Chromogenic Detection: Add the DAB substrate solution. The HRP enzyme will catalyze the conversion of DAB into a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and then coverslip with mounting medium.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of FAK staining.
Visualizing Key Pathways and Workflows
To further aid in understanding the context of FAK inhibition and the process of in vivo validation, the following diagrams are provided.
Caption: FAK Signaling Pathway.
Caption: Experimental Workflow for In Vivo Validation.
References
- 1. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Focal adhesion kinase (FAK) inhibitors VS-6063 and VS-4718 target cancer stem cells. - ASCO [asco.org]
- 5. Focal Adhesion Kinase (FAK) Inhibition Synergizes with KRAS G12C Inhibitors in Treating Cancer through the Regulation of the FAK–YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. epigentek.com [epigentek.com]
- 10. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]
- 11. Protocol for Immunohistochemistry Kit [elabscience.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Immunohistochemistry Procedure [sigmaaldrich.com]
Reproducibility of Fak-IN-17 Effects: A Comparative Guide for Researchers
An objective analysis of the experimental data surrounding the focal adhesion kinase (FAK) inhibitor, Fak-IN-17, is crucial for researchers designing and interpreting their own studies. This guide provides a comparative overview of this compound's performance, details on its off-target effects, and a look at alternative FAK inhibitors, supported by experimental data from various laboratory settings.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a significant target for anti-cancer drug development.[1][3] this compound is one of several small molecule inhibitors designed to target FAK's kinase activity. However, the reproducibility of its effects can be influenced by various experimental factors. This guide aims to provide clarity by summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological and experimental frameworks.
Comparative Performance of FAK Inhibitors
The efficacy of FAK inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. The IC50 values for this compound and other commonly used FAK inhibitors can vary across different cancer cell lines, reflecting the diverse genetic and proteomic landscapes of these cells.
| Inhibitor | Cell Line | IC50 (nM) | Key Findings |
| This compound | A549 (Lung Carcinoma) | 130 | Possesses anticancer activity. |
| MDA-MB-231 (Breast Cancer) | 94 | Demonstrates anticancer effects. | |
| Novel Inhibitor [I] | - | 0.87 | Efficiently reduced the viability of cancer cells and cancer stem cells.[4] |
| PF-573,228 | - | 4 | Potently suppressed FAK activity.[2] |
| TAE226 | - | 5.5 | Showed significant FAK inhibitory activity.[5] |
| PND-1186 (VS-4718) | - | 1.5 | A selective FAK inhibitor.[5] |
| CEP-37440 | - | 2 | Completed phase I clinical trials with considerable anti-FAK activity.[5] |
| Defactinib (VS-6063) | - | 0.6 | A second-generation FAK and Pyk2 inhibitor.[6] |
Note: IC50 values can vary between different experimental setups and should be considered as a guide.
Understanding Off-Target Effects and Reproducibility
A critical factor influencing the reproducibility of results with any kinase inhibitor is its specificity. The ATP-binding sites of many kinases share structural similarities, which can lead to off-target effects.[7] For instance, some FAK inhibitors have been shown to affect platelet aggregation in a FAK-independent manner, suggesting interactions with other kinases.[7] One novel FAK inhibitor, referred to as "[I]", was found to inhibit 17 out of 61 kinases by more than 95%, indicating a broad kinase inhibitory profile.[4] Such off-target effects can lead to varied and sometimes misleading results across different cell types and experimental conditions, underscoring the importance of validating findings with multiple approaches, such as genetic knockdown of FAK.
Experimental Protocols
To ensure the reproducibility of experiments involving FAK inhibitors, it is essential to follow well-defined protocols. Below are generalized methodologies for key assays used to assess the effects of this compound and other FAK inhibitors.
Cell Viability Assay:
-
Seed human cancer cell lines (e.g., GOT1, COLO320DM) in 96-well plates.
-
After 24 hours, treat the cells with increasing concentrations of the FAK inhibitor or a vehicle control (e.g., DMSO).
-
Incubate the cells at 37°C for 72 hours.
-
Assess cell viability using a crystal violet assay.[8]
Colony Formation Assay:
-
Seed cells in a suitable culture dish.
-
After 24 hours, treat with the FAK inhibitor or vehicle control.
-
Incubate at 37°C for 14–20 days, refreshing the medium every 3–4 days.
-
Stain the colonies with crystal violet and quantify using software like ImageJ.[8]
Western Blot Analysis for Signaling Pathway Modulation:
-
Treat cells with the FAK inhibitor or vehicle control for a specified duration.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total FAK, as well as downstream targets like ERK1/2.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.[8]
Signaling Pathways and Experimental Visualizations
To better understand the mechanism of action of this compound and the experimental approaches to study it, the following diagrams have been generated using the Graphviz DOT language.
Caption: FAK Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating FAK inhibitors.
Caption: Key comparison points between this compound and its alternatives.
References
- 1. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel inhibitor of FAK for treating multiple cancers | BioWorld [bioworld.com]
- 5. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Fak-IN-17 vs. Defactinib in Preclinical Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two notable Focal Adhesion Kinase (FAK) inhibitors: Fak-IN-17 and Defactinib. This analysis is based on available preclinical data to inform target validation, lead optimization, and further translational research.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. Both this compound and Defactinib are small molecule inhibitors targeting FAK, but they exhibit distinct biochemical and pharmacological profiles.
Executive Summary
Defactinib is a potent, dual inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), with extensive characterization in both preclinical and clinical settings. It demonstrates high enzymatic potency and selectivity. This compound (also reported as compound A12) is a more recently described FAK inhibitor with demonstrated cellular anti-proliferative activity. While it shows promise, its characterization, particularly regarding kinase selectivity, is less comprehensive than that of Defactinib, indicating it is a multi-kinase inhibitor.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Defactinib based on published preclinical findings.
Table 1: In Vitro Potency
| Parameter | This compound (Compound A12) | Defactinib (VS-6063) |
| FAK Enzymatic IC50 | Not explicitly reported, but designed as a FAK inhibitor. | 0.6 nM[1] |
| Pyk2 Enzymatic IC50 | Not Reported | 0.6 nM[1] |
| Cellular IC50 (A549 Lung Cancer) | 130 nM[2][3] | Not explicitly reported for A549, but shows broad anti-proliferative activity. |
| Cellular IC50 (MDA-MB-231 Breast Cancer) | 94 nM[2][3] | Not explicitly reported for MDA-MB-231, but shows broad anti-proliferative activity. |
Table 2: Kinase Selectivity and In Vivo Data
| Parameter | This compound (Compound A12) | Defactinib (VS-6063) |
| Kinase Selectivity | Preliminary evaluation suggests it is a multi-kinase inhibitor.[2][3] | >100-fold selectivity for FAK/Pyk2 over other kinases.[1] |
| In Vivo Efficacy | Not Reported | Demonstrates tumor growth inhibition in various xenograft models.[4][5][6] |
| In Vivo Safety | Acceptable safety in an acute toxicity study in vivo.[2][3] | Generally well-tolerated in preclinical and clinical studies.[7] |
Mechanism of Action and Signaling Pathways
Both this compound and Defactinib are ATP-competitive inhibitors that target the kinase domain of FAK. By binding to the ATP pocket, they prevent the autophosphorylation of FAK at Tyrosine 397 (Y397), a critical step for FAK activation and the recruitment of other signaling proteins like Src. Inhibition of FAK disrupts downstream signaling cascades that are crucial for cancer cell survival, proliferation, migration, and invasion. These pathways include the PI3K/Akt and Ras/MEK/ERK pathways.
Caption: FAK signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
FAK Enzymatic Assay (General Protocol)
A common method for determining the enzymatic IC50 of a kinase inhibitor is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Caption: Workflow for a typical FAK enzymatic assay.
Protocol Details:
-
Reagent Preparation: Recombinant human FAK enzyme, a suitable substrate (like Poly(Glu, Tyr) 4:1), ATP, and kinase buffer are prepared.[8][9][10] Test compounds are serially diluted in DMSO.
-
Reaction Setup: The assay is typically performed in a 96-well or 384-well plate format. The test compound dilutions are added to the wells.
-
Enzyme Addition: A solution containing the FAK enzyme is added to each well and incubated briefly.
-
Reaction Initiation: The kinase reaction is started by adding a mixture of ATP and the substrate.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 1 hour) to allow the enzymatic reaction to proceed.
-
Signal Detection: A detection reagent (e.g., ADP-Glo™) is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The luminescence is read using a microplate reader.
-
Data Analysis: The luminescence data is plotted against the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting model.
Cell-Based Proliferation Assay (MTT Assay)
The anti-proliferative activity of the inhibitors is commonly assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Details:
-
Cell Seeding: Cancer cell lines (e.g., A549, MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound or Defactinib) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting cell viability against the inhibitor concentration.
Kinase Selectivity Profiling
To assess the specificity of the inhibitors, they are typically screened against a large panel of kinases.
Protocol Details:
-
Assay Platform: A widely used platform for kinase profiling is a binding assay (e.g., KINOMEscan™) or an enzymatic assay panel (e.g., from Eurofins or Reaction Biology).
-
Inhibitor Concentration: The test compound is usually tested at a fixed concentration (e.g., 1 µM) against the kinase panel.
-
Data Measurement: The percentage of inhibition for each kinase is determined.
-
Selectivity Analysis: The results identify off-target kinases that are significantly inhibited by the compound, providing a selectivity profile. For hits, full IC50 curves can be generated for the off-target kinases to quantify the degree of inhibition.
Logical Relationship of FAK Inhibition to Cellular Outcomes
The inhibition of FAK's kinase activity has a direct causal relationship with downstream cellular effects that are relevant to cancer therapy.
Caption: Causal chain from FAK inhibition to therapeutic effect.
Conclusion
This head-to-head comparison highlights the distinct preclinical profiles of this compound and Defactinib. Defactinib is a potent and selective dual FAK/Pyk2 inhibitor with a substantial body of preclinical and clinical data supporting its development. This compound is a promising FAK inhibitor with demonstrated anti-proliferative activity. However, its characterization as a multi-kinase inhibitor suggests a different therapeutic profile that warrants further investigation, including a comprehensive kinase selectivity screen and in vivo efficacy studies, to fully understand its potential and differentiate it from more selective inhibitors like Defactinib. For researchers in drug development, Defactinib represents a more mature clinical candidate, while this compound may serve as a valuable tool compound or a lead for developing inhibitors with a polypharmacological profile.
References
- 1. Defactinib | Focal Adhesion Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evaluation of avutometinib and defactinib in high-grade endometrioid endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com.cn [promega.com.cn]
- 10. FAK Kinase Enzyme System [promega.com]
A Comparative Analysis of the Therapeutic Index of Fak-IN-17 and Other FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of Fak-IN-17 against other prominent Focal Adhesion Kinase (FAK) inhibitors, including defactinib and GSK2256098. The information presented is supported by experimental data from preclinical and clinical studies to aid in the assessment of their therapeutic potential.
Executive Summary
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in a variety of cancers and plays a crucial role in cell survival, proliferation, migration, and invasion. Its inhibition is a promising strategy for cancer therapy. This guide focuses on the therapeutic index, a critical measure of a drug's safety, by comparing the efficacy and toxicity of this compound with other FAK inhibitors. While direct comparative studies on the therapeutic index are limited, an assessment can be made by evaluating their in vitro potency, in vivo efficacy, and safety profiles from available data.
Data Presentation
The following tables summarize the quantitative data for this compound, defactinib, and GSK2256098.
Table 1: In Vitro Potency of FAK Inhibitors
| Inhibitor | Target(s) | IC50 (FAK enzyme assay) | Cellular IC50 (pFAK Y397 inhibition) | Reference Cell Lines |
| This compound (VS-4718) | FAK | 1.5 nM | ~100 nM | 4T1 breast carcinoma |
| Defactinib (VS-6063) | FAK, Pyk2 | <0.6 nM | Not explicitly stated | KRAS mutant NSCLC cell lines |
| GSK2256098 | FAK | 1.5 nM | 8.5 - 15 nM | U87MG (glioblastoma), OVCAR8 (ovary), A549 (lung) |
Table 2: In Vivo Efficacy and Safety Profile of FAK Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Efficacy | Maximum Tolerated Dose (MTD) / Safety Profile |
| This compound (VS-4718) | Pediatric tumor xenografts | 50 mg/kg, oral, twice daily for 21 days | Significant differences in event-free survival in 18 of 36 solid tumor xenografts. | Well tolerated with a 1.2% mortality rate, same as control.[1] |
| Defactinib (VS-6063) | PANC-1 xenografts | 40 mg/kg, daily for 4 weeks | Significantly suppresses tumor growth and metastasis. | In a Phase 1 study, doses up to 750 mg twice daily were administered, and a MTD was not defined. The recommended Phase 2 dose is 400 mg twice daily.[2][3] |
| GSK2256098 | U87MG (human glioma) xenografts | Dose- and time-dependent | Inhibition of pFAK. | In a Phase 1 study in patients with advanced solid tumors, the MTD was identified as 1000 mg twice daily.[4][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on FAK's enzymatic activity.
-
Reagents and Materials : Recombinant FAK enzyme, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT), ATP, and a suitable substrate (e.g., poly(Glu:Tyr) 4:1).[6]
-
Procedure :
-
The FAK enzyme is incubated with the test inhibitor (e.g., this compound) at various concentrations in the kinase buffer.
-
The kinase reaction is initiated by adding ATP and the substrate.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.[6]
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays with [γ-³²P]-ATP where the incorporation of the radioactive phosphate into the substrate is measured[7], or luminescence-based assays like the ADP-Glo™ Kinase Assay which measures the amount of ADP produced.[6]
-
-
Data Analysis : The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of FAK inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the FAK inhibitor for a specific duration (e.g., 72 hours).
-
MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation : The plate is incubated for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals, resulting in a colored solution.[8]
-
Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis : The cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.
In Vivo Subcutaneous Xenograft Model
This model evaluates the anti-tumor efficacy of FAK inhibitors in a living organism.
-
Cell Preparation and Implantation :
-
Human cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[9]
-
-
Tumor Growth Monitoring :
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated with the formula: (width² x length)/2.
-
-
Drug Administration :
-
Once tumors reach the desired size, mice are randomized into control and treatment groups.
-
The FAK inhibitor is administered to the treatment group via a clinically relevant route, such as oral gavage, at a predetermined dose and schedule. The control group receives a vehicle.
-
-
Efficacy and Toxicity Assessment :
-
Tumor growth is monitored throughout the study.
-
The body weight of the mice is recorded as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.
-
-
Data Analysis : The tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Mandatory Visualization
FAK Signaling Pathway
Caption: FAK signaling pathway initiated by ECM binding to integrins.
Experimental Workflow for In Vivo Xenograft Model
Caption: Workflow for assessing FAK inhibitor efficacy in a xenograft model.
References
- 1. FAK/PYK2 inhibitors defactinib and VS-4718 enhance immune checkpoint inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity. | Broad Institute [broadinstitute.org]
- 3. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor xenografts [bio-protocol.org]
Safety Operating Guide
Personal protective equipment for handling Fak-IN-17
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the novel Focal Adhesion Kinase (FAK) inhibitor, Fak-IN-17. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of your research.
Personal Protective Equipment (PPE) and Handling
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required PPE and handling procedures.
| Operation | Required Personal Protective Equipment (PPE) | Handling Procedure |
| Weighing and Aliquoting (Solid Form) | - Chemical-resistant gloves (e.g., nitrile) - Safety goggles with side shields - Lab coat - Respiratory protection (e.g., N95 respirator or use of a chemical fume hood) | - Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of powder. - Avoid generating dust. - Use appropriate tools for weighing and transferring the solid. |
| Solution Preparation and Handling | - Chemical-resistant gloves (e.g., nitrile) - Safety goggles with side shields - Lab coat | - Prepare solutions in a well-ventilated area or a chemical fume hood. - Avoid direct contact with the solution. - Use a vortex or other appropriate mixing method to ensure complete dissolution. |
| Cell Culture and In Vitro Assays | - Chemical-resistant gloves (e.g., nitrile) - Lab coat - Safety glasses | - Conduct all cell culture work in a certified biosafety cabinet. - Handle treated cells and media with care, as they contain the active compound. |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile) - Safety goggles and face shield - Lab coat or disposable gown - Respiratory protection (if dealing with a large spill of solid) | - For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. - For larger spills, evacuate the area and follow your institution's emergency procedures. |
Physical and Chemical Properties
Specific physical and chemical property data for this compound is not publicly available. The following table provides data for a related FAK inhibitor, FAK Inhibitor 14, as a reference.
| Property | Value (for FAK Inhibitor 14) |
| Molecular Formula | C₆H₁₀N₄·4HCl[1] |
| Molecular Weight | 284.01 g/mol [1] |
| Appearance | Solid[2] |
| Solubility | Water (50 mM), DMSO (75 mM)[3] |
| Storage | Desiccate at room temperature[1] |
Biological Activity
This compound is a potent inhibitor of Focal Adhesion Kinase (FAK).[4]
| Parameter | Value | Cell Line |
| IC₅₀ | 130 nM | A549 |
| IC₅₀ | 94 nM | MDA-MB-231 |
Disposal Plan
All waste containing this compound, including unused solid, solutions, and contaminated labware, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container. - Dispose of through your institution's hazardous waste program. |
| Solutions containing this compound | - Collect in a clearly labeled, sealed, and chemically compatible container. - Do not pour down the drain. - Dispose of through your institution's hazardous waste program. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated, labeled hazardous waste container. - Dispose of through your institution's hazardous waste program. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot for FAK Phosphorylation
This protocol allows for the detection of the phosphorylation status of FAK, a direct target of this compound.
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-FAK (e.g., Tyr397) and total FAK.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated FAK to total FAK.
Visualizations
FAK Signaling Pathway and Inhibition by this compound
Caption: FAK signaling is initiated by integrin clustering, leading to FAK autophosphorylation and the recruitment of Src, which results in cell survival and migration. This compound inhibits this pathway.
Experimental Workflow for Assessing this compound Efficacy
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
